Methyl 2-amino-2-(4-chlorophenyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZTDMEYWXSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377107 | |
| Record name | Methyl 2-amino-2-(4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43189-20-4 | |
| Record name | Methyl α-amino-4-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-2-(4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amino-(4-chloro-phenyl)acetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its structure, featuring a chiral center and a halogenated aromatic ring, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts.
Synthetic Pathways
Two principal synthetic strategies are commonly employed for the preparation of racemic this compound. Both methods first involve the synthesis of the corresponding amino acid, 2-amino-2-(4-chlorophenyl)acetic acid (also known as 4-chlorophenylglycine), which is subsequently esterified.
-
Strecker Synthesis: This is a classic and widely used method for the synthesis of α-amino acids from aldehydes.[1][2][3]
-
Bucherer-Bergs Reaction: This multicomponent reaction provides an alternative route to the hydantoin precursor of the desired amino acid.[4][5]
The overall synthetic scheme can be visualized as a two-step process.
Figure 1: Overall synthetic workflow for Racemic this compound.
Experimental Protocols
Method 1: Strecker Synthesis of 4-Chlorophenylglycine followed by Esterification
This is a robust and well-established method for the synthesis of α-amino acids.[1][2][3]
Step 1: Synthesis of Racemic 2-amino-2-(4-chlorophenyl)acetonitrile
Figure 2: Workflow for the synthesis of the aminonitrile intermediate.
Protocol:
-
In a well-ventilated fume hood, a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol is prepared in a reaction vessel equipped with a stirrer and a thermometer.
-
A solution of ammonium chloride (1.1 eq) in water is added to the aldehyde solution.
-
The mixture is cooled in an ice bath to 0-5 °C.
-
A solution of sodium cyanide (1.1 eq) in water is added dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting aminonitrile can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and evaporation of the solvent.
Step 2: Hydrolysis to Racemic 4-Chlorophenylglycine
Protocol:
-
The crude 2-amino-2-(4-chlorophenyl)acetonitrile from the previous step is treated with a strong acid, such as concentrated hydrochloric acid.
-
The mixture is heated at reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
-
After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid (around pH 6-7) with a base (e.g., ammonium hydroxide) to precipitate the racemic 4-chlorophenylglycine.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 3: Esterification to Racemic this compound
Protocol:
-
Racemic 4-chlorophenylglycine (1.0 eq) is suspended in methanol.
-
The mixture is cooled in an ice bath, and thionyl chloride (1.2-1.5 eq) is added dropwise.
-
The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The excess methanol and thionyl chloride are removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 8-9 with a base (e.g., saturated sodium bicarbonate solution) to obtain the free ester.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the racemic methyl ester.
Method 2: Bucherer-Bergs Reaction followed by Hydrolysis and Esterification
This method proceeds via a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4][5]
Step 1: Synthesis of 5-(4-chlorophenyl)hydantoin
Figure 3: Workflow for the Bucherer-Bergs synthesis of the hydantoin intermediate.
Protocol:
-
A mixture of 4-chlorobenzaldehyde (1.0 eq), potassium cyanide (or sodium cyanide) (2.0 eq), and ammonium carbonate (2.0 eq) is prepared in a mixture of ethanol and water.
-
The reaction mixture is heated in a sealed vessel at a temperature of 60-80 °C for several hours.
-
Upon cooling, the 5-(4-chlorophenyl)hydantoin product crystallizes out of the solution.
-
The solid is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis to Racemic 4-Chlorophenylglycine
Protocol:
-
The 5-(4-chlorophenyl)hydantoin is hydrolyzed by heating with a strong base, such as a solution of sodium hydroxide or barium hydroxide.
-
The reaction mixture is heated at reflux for an extended period until the hydrolysis is complete.
-
The reaction mixture is then cooled and acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the racemic 4-chlorophenylglycine.
-
The product is isolated by filtration, washed with cold water, and dried.
Step 3: Esterification to Racemic this compound
The esterification is carried out following the same procedure as described in Method 1, Step 3.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of racemic this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Strecker Synthesis | ||||||
| Aminonitrile Formation | 4-Chlorobenzaldehyde | NH₄Cl, NaCN | Methanol/Water | 0-25 | 4-12 | 85-95 |
| Hydrolysis | 2-amino-2-(4-chlorophenyl)acetonitrile | conc. HCl | Water | Reflux | 6-12 | 70-85 |
| Bucherer-Bergs | ||||||
| Hydantoin Formation | 4-Chlorobenzaldehyde | KCN, (NH₄)₂CO₃ | Ethanol/Water | 60-80 | 6-18 | 80-90 |
| Hydrolysis | 5-(4-chlorophenyl)hydantoin | NaOH or Ba(OH)₂ | Water | Reflux | 12-24 | 75-90 |
| Esterification | 4-Chlorophenylglycine | Thionyl Chloride | Methanol | 25-65 | 4-8 | 80-95 |
Purification and Characterization
Purification:
The crude racemic this compound can be purified by several methods:
-
Recrystallization: The product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water, to improve its purity.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a solvent system such as ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking.
Characterization:
The structure and purity of the final product can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.7 ppm), the α-proton (singlet, ~4.5 ppm), the amino protons (broad singlet, variable), and the aromatic protons (two doublets, ~7.3-7.4 ppm). |
| ¹³C NMR | Signals for the ester carbonyl carbon (~173 ppm), the α-carbon (~58 ppm), the methoxy carbon (~52 ppm), and the aromatic carbons. |
| IR (Infrared) Spectroscopy | Characteristic absorptions for the N-H stretch of the amine (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1740 cm⁻¹), and C-Cl stretch in the aromatic region. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ).[6] |
Safety Considerations
-
Cyanide Compounds: Sodium cyanide and potassium cyanide are highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A cyanide antidote kit should be readily available.
-
Thionyl Chloride: This reagent is corrosive and lachrymatory. It should be handled in a fume hood with appropriate PPE.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
This guide provides a foundational understanding of the synthesis of racemic this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. This compound hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-amino-2-(4-chlorophenyl)acetate: Chemical Properties, Structure, and Analysis
Abstract: This technical guide provides a comprehensive overview of Methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and standard analytical methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized in tabular format, and detailed protocols for spectroscopic analysis are provided.
Chemical Structure and Identification
This compound is an alpha-amino acid ester. Its structure features a central alpha-carbon bonded to an amino group, a methyl ester group, a hydrogen atom, and a 4-chlorophenyl group. The presence of a chiral center at the alpha-carbon means the compound can exist as different stereoisomers. It is commonly handled as a hydrochloride salt to improve stability and solubility.[1]
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers This table summarizes the key identifiers for the parent compound and its common hydrochloride salt.
| Identifier | Value (Parent Compound) | Value (Hydrochloride Salt) | Reference |
| IUPAC Name | This compound | This compound;hydrochloride | [1] |
| CAS Number | 24095-25-4 (unspecified stereochemistry) | 42718-19-4 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₁Cl₂NO₂ | [1][2] |
| InChI | InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 | InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H | [1] |
| InChIKey | ZWBKRFSWSJDCIF-UHFFFAOYSA-N | SLFXIBKUZFTNJA-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C(C1=CC=C(C=C1)Cl)N | COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | [1] |
Physicochemical Properties
The physicochemical properties are crucial for handling, formulation, and development. The compound is typically a solid at room temperature.[3]
Table 2: Physicochemical Data
| Property | Value (Parent Compound) | Value (Hydrochloride Salt) | Reference |
| Molecular Weight | 199.63 g/mol | 236.09 g/mol | [1][4][5] |
| Monoisotopic Mass | 199.0400063 Da | 235.0166840 Da | [1][4][5] |
| Appearance | White to off-white solid (inferred) | White to off-white solid | [3] |
| Polar Surface Area | 52.3 Ų | 52.3 Ų | [1][4] |
Analytical and Experimental Protocols
Structural confirmation and purity assessment are critical. The following sections detail standard experimental protocols for the spectroscopic analysis of this compound and related compounds.
Caption: General workflow for spectroscopic analysis of the target compound.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.[6]
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6] Ensure complete dissolution, using sonication if necessary.[6]
-
¹H NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[6]
-
Pulse Program: Standard single-pulse sequence.[6]
-
Acquisition Time: 2-4 seconds.[6]
-
Relaxation Delay: 1-5 seconds.[6]
-
Number of Scans: 16-64, depending on concentration.[6]
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.[6]
-
-
¹³C NMR Instrument Parameters:
-
Infrared (IR) Spectroscopy
-
Objective: To identify functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[6] No further preparation is typically needed.
-
Data Acquisition:
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[6]
-
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.[6]
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[6]
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).[6]
-
Detection: A detector records the abundance of each ion at specific m/z values. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[6]
-
Synthesis and Biological Context
Representative Synthesis
This compound is typically synthesized via Fischer esterification of its parent carboxylic acid, 2-amino-2-(4-chlorophenyl)acetic acid.
-
Protocol: Fischer Esterification
-
Suspend 2-amino-2-(4-chlorophenyl)acetic acid in anhydrous methanol.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly bubble dry hydrogen chloride (HCl) gas through the mixture or add thionyl chloride (SOCl₂) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude solid (the hydrochloride salt) can be recrystallized from a suitable solvent system like methanol/diethyl ether to yield the pure product.
-
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Phenylglycine derivatives are valuable unnatural amino acids used in the synthesis of various bioactive molecules.[7] For instance, the parent acid, (R)-2-amino-2-(4-chlorophenyl)acetic acid, is a precursor for synthesizing anticonvulsants like (R)-5-(4-chlorophenyl)hydantoin.[8] Furthermore, related 2-substituted phenyl glycine esters are key intermediates in the preparation of antiplatelet drugs such as clopidogrel.[7]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (as the hydrochloride salt) is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 141109-17-3 [sigmaaldrich.com]
- 4. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of Methyl 2-amino-2-(4-chlorophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-2-(4-chlorophenyl)acetate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of data from its closely related precursor, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, and predicted values for the target methyl ester. This information is crucial for the identification, purity assessment, and structural elucidation of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Doublet | 2H | Aromatic (ortho to Cl) |
| ~7.3 | Doublet | 2H | Aromatic (meta to Cl) |
| ~5.0 | Singlet | 1H | α-CH |
| ~3.7 | Singlet | 3H | -OCH₃ (Ester methyl) |
| Variable | Broad Singlet | 2H | -NH₂ |
Note: Data for aromatic and α-CH protons are based on the structurally similar (R)-2-Amino-2-(4-chlorophenyl)acetic acid[1]. The chemical shift for the -OCH₃ group is a predicted value for the methyl ester.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Ester) |
| ~138 | Aromatic (C-Cl) |
| ~135 | Aromatic (C-CH) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~58 | α-C |
| ~52 | -OCH₃ |
Note: Data for aromatic and α-C carbons are based on (R)-2-Amino-2-(4-chlorophenyl)acetic acid[1]. The chemical shifts for the ester C=O and -OCH₃ are predicted values.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C stretch (aromatic) |
| 1000-1100 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Note: These are predicted values based on typical functional group absorption ranges and data for similar compounds.
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity | Assignment |
| 199/201 | High | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| 140/142 | Medium | [M-COOCH₃]⁺, Loss of carbomethoxy group |
| 111/113 | Medium | [C₇H₆Cl]⁺, Chlorotropylium ion |
Note: The molecular ion peak reflects the molecular weight of the free base C₉H₁₀ClNO₂. The fragmentation pattern is predicted based on the structure.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher (corresponding to the proton frequency).
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.[1]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating a solid sample to induce sublimation.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
A Comprehensive Technical Guide on the Pivotal Role of Methyl 2-amino-2-(2-chlorophenyl)acetate in the Synthesis of Clopidogrel
An important clarification regarding the core chemical structure: The synthesis of Clopidogrel, a potent antiplatelet agent, critically involves the intermediate Methyl 2-amino-2-(2-chlorophenyl)acetate . The user's query specified the 4-chlorophenyl isomer; however, the established and scientifically validated synthetic pathways to Clopidogrel exclusively utilize the 2-chlorophenyl isomer due to the final drug's molecular structure. This guide will, therefore, focus on the correct and relevant intermediate, Methyl 2-amino-2-(2-chlorophenyl)acetate, to provide an accurate and valuable technical resource.
Clopidogrel, marketed under trade names like Plavix®, functions by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor, which plays a crucial role in platelet aggregation and thrombus formation. The synthesis of its active (S)-(+)-enantiomer is a significant focus in pharmaceutical manufacturing. A key chiral building block in several efficient synthetic routes is the (S)-(+)-enantiomer of methyl α-amino-(2-chlorophenyl)acetate. This intermediate is typically introduced through a nucleophilic substitution reaction with a thiophene derivative, followed by a cyclization step to form the core thienopyridine ring system of Clopidogrel.
Core Synthesis Pathway
The primary role of (S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate is to serve as the chiral backbone of the clopidogrel molecule. One of the most common industrial syntheses involves the reaction of this amino ester with a suitable 2-thienylethyl leaving group, followed by an intramolecular cyclization.
Caption: General synthesis pathway for (S)-(+)-Clopidogrel.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and process optimization. Below are protocols derived from established synthetic routes.
Preparation of Racemic Clopidogrel from Amide Intermediate
This method involves the conversion of an amide precursor into racemic clopidogrel, which is later resolved.
-
Reaction Setup: A solution of methanol (90 L) and sulfuric acid (26 L) is prepared and dimethyl sulfate (15.5 L) is added at 10°C.
-
Reagent Addition: The reaction mixture is heated to 70°C for 90 minutes, then cooled to 28°C. The amide intermediate (Compound 5, 25 kg) is added.
-
Reaction Conditions: The mixture is heated again to 70°C and stirred for 35 hours before being cooled to 28°C.
-
Workup and Extraction: Dichloromethane (125 L) and water (250 L) are added. The layers are separated, and the aqueous phase is extracted three times with dichloromethane (50 L each). The combined organic layers are washed twice with a 5% sodium carbonate solution (100 L each) and once with water (125 L).
-
Isolation: The organic solvent is completely distilled off under vacuum at a temperature below 40°C to yield crude racemic clopidogrel.
Synthesis of (S)-(+)-Clopidogrel Intermediate (Compound 10)
This protocol details the direct synthesis of the key intermediate leading to the (S)-enantiomer.
-
Reaction Setup: A mixture of 2-(2-Thienyl) ethyl tosylate (in toluene), dipotassium hydrogen phosphate (336.81 kg), and (S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate (130 kg) is prepared.
-
Reaction Conditions: The reaction mixture is stirred for 30 hours at 100°C.
-
Workup and Extraction: After cooling to 30°C, toluene (380 L) and water (1125 L) are added. The organic layer is separated and washed with water.
-
Isolation: The solvent is distilled under vacuum to yield the intermediate product.
Resolution of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate
The chiral resolution of the racemic amino ester is a critical step to ensure the final product is the desired (S)-enantiomer.
Caption: Workflow for the chiral resolution of the key amino ester.
-
Protocol for Resolution:
-
Racemic methyl α-amino-(2-chlorophenyl)acetate (199.5 g) in acetone (960 ml) is added to a pre-cooled solution of (+)-tartaric acid (135 g) in methanol (790 ml) at 20°C.[1]
-
The mixture is maintained at 20°C for 30 minutes, during which a thick slurry forms due to crystallization.[1]
-
The temperature is raised to 30°C and stirred for 20 hours.[1]
-
The precipitated solid, the tartrate salt of the (S)-(+)-enantiomer, is filtered, washed, and dried.[2]
-
The desired (S)-(+)-enantiomer is isolated as a free base from the tartrate salt by reacting with a base like sodium carbonate.[2]
-
Quantitative Data Summary
The efficiency of the synthesis is measured by reaction yield and product purity. The following table summarizes quantitative data reported in various studies for key steps in the synthesis of clopidogrel.
| Step/Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Amide Intermediate (Compound 5) | Strecker synthesis from o-chloro benzaldehyde | 92% | >98.9% | |
| Racemic Clopidogrel Bisulfate | From amide intermediate | 67.2% | >98.7% | |
| (+)-Clopidogrel Camphor Sulfonate | Resolution of racemic clopidogrel | 64.9% | 99.55% (chiral) | |
| (S)-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate | Resolution with L-(+)-tartaric acid | 89.6% | >99.3% (optical) | [3] |
| Racemic Clopidogrel Bisulfate | Purification by slurring in acetone | - | 99.57% |
Conclusion
Methyl 2-amino-2-(2-chlorophenyl)acetate is an indispensable chiral precursor in the industrial synthesis of the antiplatelet drug Clopidogrel. The stereochemistry of this intermediate dictates the final enantiomeric purity of the active pharmaceutical ingredient. Efficient synthesis and, critically, the effective resolution of its racemic form are paramount to achieving a high-quality, therapeutically effective product. The methodologies outlined, from N-alkylation and cyclization to the crucial chiral resolution, highlight the central role of this amino ester in one of modern medicine's most important cardiovascular drugs.
References
physical and chemical properties of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a derivative of the non-proteinogenic amino acid, 4-chlorophenylglycine. As a chiral building block, it holds significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various bioactive molecules. Its structural similarity to compounds with known neurological effects has prompted investigations into its potential as a lead compound for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound hydrochloride, tailored for professionals in research and drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. These properties are crucial for its handling, formulation, and application in synthetic and biological studies.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1][2] |
| Molecular Weight | 236.09 g/mol | [1][2] |
| CAS Number | 42718-19-4 | [2][3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 199-202 °C | [5] |
| Solubility | Soluble in polar solvents such as DMSO and ethanol. The aqueous solubility of the related 2-chloro isomer is reported to be 2.3 g/L, suggesting the 4-chloro isomer also possesses some water solubility. | [5] |
| IUPAC Name | This compound;hydrochloride | [1][2] |
Synthesis and Purification
The synthesis of this compound hydrochloride is typically achieved through the esterification of 2-amino-2-(4-chlorophenyl)acetic acid. The following is a generalized experimental protocol based on common esterification methods for amino acids.
Experimental Protocol: Synthesis
Objective: To synthesize this compound hydrochloride via acid-catalyzed esterification.
Materials:
-
2-amino-2-(4-chlorophenyl)acetic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-2-(4-chlorophenyl)acetic acid in anhydrous methanol.
-
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous HCl gas through the suspension. This step is exothermic and generates the hydrochloride salt of the amino acid and activates the carboxylic acid for esterification.
-
Esterification: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, being a hydrochloride salt, may precipitate out of the methanolic solution upon cooling. If not, the volume of methanol can be reduced under reduced pressure.
-
Isolation: Add a non-polar solvent such as diethyl ether to the cooled solution to induce further precipitation of the product.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound hydrochloride under vacuum to obtain a white to off-white solid.
Experimental Protocol: Purification by Recrystallization
Objective: To purify crude this compound hydrochloride.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., a mixture of a polar solvent like ethanol or methanol and a less polar co-solvent like ethyl acetate or diethyl ether)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for hydrochloride salts of amino acid esters include alcohol/ether or alcohol/ester mixtures.[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decrease in solubility will cause the pure compound to crystallize. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | Singlet | 3H | -OCH₃ (methyl ester) |
| ~5.0 | Singlet | 1H | α-CH (methine proton) |
| ~7.4-7.6 | Multiplet | 4H | Aromatic protons of the 4-chlorophenyl ring |
| ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ (ammonium protons) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would exhibit the following approximate chemical shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~53 | -OCH₃ (methyl ester) |
| ~58 | α-C (methine carbon) |
| ~129-135 | Aromatic carbons |
| ~170 | C=O (ester carbonyl) |
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| ~3000-2850 | C-H stretch | Aliphatic (methyl) |
| ~1740 | C=O stretch | Ester |
| ~1600, 1490 | C=C stretch | Aromatic ring |
| ~1100 | C-O stretch | Ester |
| ~830 | C-H out-of-plane bend | para-disubstituted aromatic ring |
Mass Spectrometry (MS)
In mass spectrometry, the molecule would likely show a molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns. The molecular ion peak for the free base (C₉H₁₀ClNO₂) would be observed at an m/z corresponding to its molecular weight (199.04 g/mol ).
Potential Biological Activity and Signaling Pathways
This compound hydrochloride, as a derivative of an amino acid, is of interest for its potential to interact with biological systems, particularly within the central nervous system. While specific studies on this compound are limited, its structural features suggest potential interactions with key neurotransmitter systems and signaling pathways implicated in neurological health and disease.
Modulation of Neurotransmitter Systems
Amino acid derivatives can act as modulators of neurotransmitter receptors. Given its structural resemblance to glycine and other amino acid neurotransmitters, this compound could potentially interact with:
-
NMDA Receptors: As analogs of glutamate, some amino acid derivatives can act as antagonists or modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[8][9][10] Overactivation of NMDA receptors is implicated in excitotoxicity, a process involved in neuronal damage in various neurological disorders.
-
GABA Receptors: Conversely, some amino acid derivatives can influence the inhibitory gamma-aminobutyric acid (GABA) system.[11][12][13] Modulation of GABAergic neurotransmission is a therapeutic strategy for conditions like anxiety and epilepsy.
Neuroinflammation and Apoptosis
Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[14] Compounds that can modulate this pathway may have neuroprotective effects.
Furthermore, the regulation of apoptosis, or programmed cell death, is crucial for neuronal survival. Small molecules that can interfere with apoptotic pathways are being investigated as potential treatments for neurodegenerative conditions.
The potential for this compound hydrochloride to influence these pathways warrants further investigation to elucidate its specific mechanism of action and therapeutic potential.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Conclusion
This compound hydrochloride is a valuable chemical entity with established utility as a synthetic intermediate and potential as a lead compound in drug discovery. This guide has provided a summary of its known physicochemical properties, a generalized protocol for its synthesis and purification, and an overview of its potential biological activities. Further research is warranted to fully characterize its spectral properties, optimize its synthesis, and elucidate its specific molecular mechanisms of action, particularly in the context of neurological disorders. The information presented herein serves as a foundational resource for scientists and researchers engaged in these pursuits.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. This compound hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 42718-19-4 | 4658-5-0L | MDL MFCD00196831 | this compound hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 4. scbt.com [scbt.com]
- 5. Buy Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 141109-17-3 [smolecule.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic treatment with a classical neuroleptic alters excitatory amino acid and GABAergic neurotransmission in specific regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
CAS number and molecular weight of Methyl 2-amino-2-(4-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical properties, experimental protocols for its synthesis, and explores its potential biological significance and mechanisms of action, particularly in the context of neuroprotection.
Core Data Presentation
The fundamental properties of this compound hydrochloride are summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 42718-19-4 | [Source] |
| Molecular Formula | C₉H₁₀ClNO₂·HCl | [Source] |
| Molecular Weight | 236.1 g/mol | [Source] |
Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process, beginning with the synthesis of its parent amino acid, 2-amino-2-(4-chlorophenyl)acetic acid, followed by esterification.
Protocol 1: Synthesis of Racemic 2-amino-2-(4-chlorophenyl)acetic acid via Strecker Synthesis
This protocol outlines the synthesis of the racemic amino acid precursor.
Materials:
-
4-chlorobenzaldehyde
-
Ammonium chloride
-
Sodium cyanide
-
Methanol
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a suitable reactor, dissolve 4-chlorobenzaldehyde in methanol.
-
Cool the mixture to 0-5 °C.
-
Add an aqueous solution of ammonium chloride, followed by the slow, subsurface addition of an aqueous solution of sodium cyanide over 2-3 hours, while maintaining the temperature below 10 °C.
-
Stir the resulting slurry at 10-15 °C for 24 hours.
-
Slowly add concentrated hydrochloric acid, ensuring the temperature does not exceed 30 °C.
-
Heat the mixture to 80-90 °C and maintain for 12 hours to facilitate the hydrolysis of the aminonitrile.
-
Cool the reaction mixture to 20-25 °C to allow the racemic 2-amino-2-(4-chlorophenyl)acetic acid to precipitate.
-
Filter the solid, wash with cold water, and dry under a vacuum at 60 °C.
Protocol 2: Esterification to this compound hydrochloride
This protocol describes a general and efficient method for the esterification of amino acids.[1]
Materials:
-
2-amino-2-(4-chlorophenyl)acetic acid (from Protocol 1)
-
Methanol
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
In a round-bottom flask, suspend the 2-amino-2-(4-chlorophenyl)acetic acid in methanol.
-
Slowly add trimethylchlorosilane to the suspension with stirring.
-
Continue to stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the reaction mixture using a rotary evaporator to yield the product, this compound hydrochloride.
Potential Mechanism of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound are not extensively elucidated in the current literature, its structural similarity to other neuroprotective agents and its nature as an amino acid derivative suggest potential interactions with key cellular signaling cascades. The following diagram illustrates a logical workflow of its potential neuroprotective mechanism.
Caption: Proposed neuroprotective mechanism of this compound.
Discussion of Potential Signaling Pathways
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in transducing extracellular signals to cellular responses, including cell proliferation, differentiation, and apoptosis. In the context of neurodegeneration, overactivation of certain MAPK pathways can lead to neuronal cell death. As a potential neuroprotective agent, this compound may exert its effects by modulating the MAPK cascade, thereby mitigating stress-induced neuronal damage.
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. The mTOR signaling pathway integrates inputs from growth factors and amino acids. Given that the compound is an amino acid derivative, it could potentially interact with the mTOR pathway, influencing cellular processes that enhance neuronal survival and resilience.
-
Glutamate Receptor Interaction: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in neuronal signaling. Excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage, is a common mechanism in many neurological disorders. Phenylglycine derivatives are known to interact with glutamate receptors. It is plausible that this compound could act as an antagonist or modulator at glutamate receptors, thereby preventing excitotoxic neuronal death.
This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided protocols and mechanistic insights aim to facilitate further investigation into the promising potential of this compound.
References
Solubility Profile of Methyl 2-amino-2-(4-chlorophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-chlorophenyl)acetate is a key starting material and intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent clopidogrel. A thorough understanding of its solubility in common organic solvents is crucial for optimizing reaction conditions, developing efficient purification strategies, and ensuring high yield and purity of the final product. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, based on an extensive review of scientific literature and patent documents.
Solubility Data
The following table summarizes the observed solubility behavior of this compound and its common salt forms in various organic solvents, as inferred from documented laboratory procedures. This information is critical for solvent selection in synthesis, extraction, and crystallization processes.
| Solvent | Compound Form | Temperature | Observed Solubility Behavior | Inference | Source Type |
| Dichloromethane | Free Base | Room Temperature | Used for extraction | High | Patent |
| Methanol | Free Base | Room Temperature | Used as a reaction solvent | Soluble | Patent |
| Acetone | Free Base | Room Temperature | Used in crystallization mixtures | Moderately Soluble | Patent |
| Methanol/Acetone Mixture | Tartrate Salt | Cooled (e.g., 5°C) | Used for crystallization | Sparingly Soluble (in cold mixture) | Patent |
| Methanol/Acetone Mixture | Tartrate Salt | Room Temperature | Soluble upon heating | Soluble (in hot mixture) | Patent |
| Toluene | Free Base | Room Temperature | Used as a reaction solvent | Soluble | Patent |
| Ethyl Acetate | Hydrochloride Salt | Not Specified | Used for isolation | Sparingly Soluble | Patent |
| Water | Hydrochloride Salt | Room Temperature | Soluble | High | Patent |
Experimental Protocols
The following are representative experimental protocols adapted from the scientific and patent literature that provide insight into the solubility characteristics of this compound.
Protocol 1: Free Base Extraction
This protocol describes a typical liquid-liquid extraction procedure to isolate the free base form of this compound, indicating its high solubility in dichloromethane.
-
Neutralization: The hydrochloride salt of racemic this compound is dissolved in water.
-
Basification: A solution of sodium bicarbonate or potassium bicarbonate is added dropwise under stirring to adjust the pH of the aqueous solution to 7-8, converting the salt to its free base.
-
Extraction: Dichloromethane is added to the aqueous solution, and the mixture is stirred vigorously. The layers are then allowed to separate.
-
Isolation: The organic (dichloromethane) layer, containing the dissolved free base, is collected. The aqueous layer is typically extracted two more times with dichloromethane to maximize recovery.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the free base as an oil or solid.
Protocol 2: Crystallization of the Tartrate Salt
This protocol for the resolution of racemic this compound via diastereomeric salt formation with L-(+)-tartaric acid highlights the temperature-dependent solubility of the tartrate salt in a methanol/acetone mixture.
-
Dissolution: S-(+)-Methyl 2-amino-2-(4-chlorophenyl)acetate L-(+)-tartrate is dissolved in methanol at room temperature with stirring.
-
Antisolvent Addition: Acetone is added to the methanol solution.
-
Crystallization: The mixture is stirred at room temperature for several hours. It is then cooled in an ice-water bath to a temperature below 5°C to induce crystallization of the tartrate salt.
-
Isolation: The precipitated crystals are collected by suction filtration.
-
Washing: The filter cake is washed with a small amount of a cold methanol/acetone mixed solution to remove impurities.
-
Drying: The purified crystals are dried to yield the final product.
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the solubility and purification of this compound.
Stability and Storage of Methyl 2-amino-2-(4-chlorophenyl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-amino-2-(4-chlorophenyl)acetate. The information herein is critical for maintaining the integrity, purity, and potency of this compound in research and pharmaceutical development settings. This document details potential degradation pathways, outlines protocols for stability assessment, and offers guidelines for proper handling and storage.
General Stability Profile
This compound is a molecule that requires careful handling and storage to prevent degradation. While specific stability data for this ester is not extensively available in public literature, information on the closely related (R)-2-Amino-2-(4-chlorophenyl)acetic acid provides valuable insights into its potential stability profile. The primary degradation pathways for similar compounds include hydrolysis, oxidation, and photolysis.[1]
Recommended Storage Conditions:
To ensure the long-term stability of this compound, the following storage conditions are recommended based on safety data sheets and general best practices for analogous compounds:
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. Long-term storage at -20°C to -80°C is advisable for solutions. | [1] |
| Light | Keep in a tightly closed container, protected from light. | [1] |
| Atmosphere | Store in a well-ventilated area. For solutions prone to oxidation, consider using de-gassed solvents. | [1] |
| Container | Use tightly sealed containers. For solutions, low-binding microcentrifuge tubes or silanized glass vials are recommended to prevent adsorption. |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1] The following table summarizes the expected stability of this compound under various stress conditions, based on the behavior of similar compounds.
| Stress Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (e.g., 0.1 M HCl) | Likely susceptible to hydrolysis of the methyl ester to form 2-amino-2-(4-chlorophenyl)acetic acid. The protonated amine group may offer some stability against other degradation pathways. | Ester hydrolysis |
| Basic (e.g., 0.1 M NaOH) | Prone to rapid hydrolysis of the methyl ester. Racemization at the chiral center is also a possibility. | Ester hydrolysis, Racemization |
| Oxidative (e.g., 3% H₂O₂) | The amino group may be susceptible to oxidation. | Oxidation of the amine |
| Thermal (e.g., 60°C) | Degradation is possible, with the rate dependent on the duration and temperature. | To be determined by experimental studies |
| Photolytic (ICH Q1B) | Exposure to light may induce degradation. | Photodegradation |
Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester bond to yield 2-amino-2-(4-chlorophenyl)acetic acid and methanol.
Caption: Hydrolytic Degradation Pathway.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
Methanol or other suitable solvent
-
HPLC grade water
-
Buffer solutions (pH 3, 7, 9)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.[1]
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.[1]
Caption: Forced Degradation Experimental Workflow.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products. The following is a recommended starting point for method development.
| Parameter | Suggested Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | To be optimized to achieve separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate the ability to distinguish the analyte from its degradation products.
-
Linearity: Establish a linear relationship between concentration and response.
-
Accuracy: Determine the closeness of test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Summary of Recommendations
-
Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container. For solutions, prefer frozen storage (-20°C to -80°C) in single-use aliquots to avoid freeze-thaw cycles.
-
Handling: Handle the compound in a well-ventilated area, avoiding exposure to incompatible materials.
-
Stability Testing: Conduct forced degradation studies to understand the stability profile and identify potential degradation products.
-
Analytical Method: Develop and validate a stability-indicating HPLC method for accurate quantification and purity assessment.
This guide provides a foundational understanding of the stability and storage considerations for this compound. It is imperative for researchers to perform their own stability studies to determine the specific shelf-life and degradation pathways under their unique experimental and formulation conditions.
References
Methodological & Application
detailed synthesis protocol for Methyl 2-amino-2-(4-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate, a valuable intermediate in pharmaceutical and fine chemical development. The synthesis involves an initial Strecker reaction to produce the amino acid, followed by esterification to yield the final product.
Data Summary
The following table summarizes the key quantitative data for the two-stage synthesis process.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Strecker Synthesis | 4-chlorobenzaldehyde, Ammonium chloride, Sodium cyanide, Hydrochloric acid | Methanol, Water | 0-15 °C then 80-90 °C | 24 h then 12 h | Not explicitly stated, but similar syntheses report yields in the range of 50-70%. |
| 2 | Esterification | 2-amino-2-(4-chlorophenyl)acetic acid, Thionyl chloride (SOCl₂) | Methanol | 0 °C to Room Temp. | 5 h | ~98% |
Experimental Protocols
Step 1: Synthesis of Racemic 2-amino-2-(4-chlorophenyl)acetic acid via Strecker Synthesis
This protocol outlines the synthesis of the intermediate amino acid from 4-chlorobenzaldehyde.[1]
Materials:
-
4-chlorobenzaldehyde
-
Methanol
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a suitable reactor, charge 4-chlorobenzaldehyde and methanol.
-
Cool the mixture to 0-5 °C.
-
Add a solution of ammonium chloride in water, followed by the slow, subsurface addition of a solution of sodium cyanide in water over 2-3 hours, ensuring the temperature is maintained below 10 °C.[1]
-
Stir the resulting slurry at 10-15 °C for 24 hours.[1]
-
For hydrolysis, slowly add concentrated hydrochloric acid to the reaction mixture, not exceeding 30 °C.
-
Heat the mixture to 80-90 °C and maintain for 12 hours to complete the hydrolysis of the aminonitrile.[1]
-
Cool the reaction mixture to 20-25 °C to allow the racemic 2-amino-2-(4-chlorophenyl)acetic acid to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum at 60 °C to a constant weight.
Step 2: Synthesis of this compound hydrochloride via Esterification
This protocol describes the esterification of the amino acid to its methyl ester hydrochloride salt using thionyl chloride in methanol. This method is adapted from a procedure for the 2-chloro isomer, which is expected to have similar reactivity.
Materials:
-
2-amino-2-(4-chlorophenyl)acetic acid
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a dry flask, suspend 2-amino-2-(4-chlorophenyl)acetic acid (1 equivalent) in anhydrous methanol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension. The reaction of thionyl chloride with methanol is exothermic and generates HCl in situ, which catalyzes the esterification.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 5 hours.
-
Monitor the reaction for completion using a suitable method (e.g., TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride, yielding the crude this compound hydrochloride. The product can be further purified by recrystallization if necessary.
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
Caption: Two-step synthesis of this compound hydrochloride.
References
chiral resolution of Methyl 2-amino-2-(4-chlorophenyl)acetate using tartaric acid
Application Notes & Protocols
Topic: Chiral Resolution of Methyl 2-amino-2-(4-chlorophenyl)acetate using Tartaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral separation is a critical process in the pharmaceutical industry for the production of enantiomerically pure compounds, as different enantiomers of a drug can exhibit varied pharmacological and toxicological effects.[1][2] this compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. One of the most established and industrially viable methods for separating enantiomers is classical chemical resolution through the formation of diastereomeric salts.[1][3] This process involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[1][4]
This document provides a detailed protocol for the chiral resolution of racemic this compound using L-(+)-tartaric acid as the resolving agent. The method relies on the differential solubility of the two diastereomeric salts formed: [(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate]·[L-tartrate] and [(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate]·[L-tartrate].
Principle of Resolution
The resolution process is based on the reaction of the racemic amine ester with an optically pure chiral acid, L-(+)-tartaric acid, to form a mixture of diastereomeric salts.[1][4]
-
(R,S)-Methyl 2-amino-2-(4-chlorophenyl)acetate + L-(+)-Tartaric Acid →
-
Diastereomeric Salt A: (R)-Amine Ester · L-Tartrate
-
Diastereomeric Salt B: (S)-Amine Ester · L-Tartrate
-
These diastereomeric salts possess different physicochemical properties, most notably different solubilities in a given solvent system.[4] By carefully selecting the solvent and controlling crystallization conditions, one diastereomer will preferentially crystallize from the solution while the other remains in the mother liquor.[4] The crystallized salt is then isolated by filtration. Subsequently, the salt is treated with a base to break the ionic bond, liberating the enantiomerically enriched free amine ester and regenerating the tartaric acid, which can potentially be recovered.[5]
Experimental Protocol
This protocol outlines the steps for the diastereomeric salt crystallization, isolation, and liberation of the enantiomerically enriched product.
3.1 Materials and Reagents
-
Racemic this compound
-
L-(+)-Tartaric Acid (enantiomerically pure)
-
Methanol (or other suitable solvent like ethanol, isopropanol)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM) or other suitable organic extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) for pH adjustment (if necessary)
-
Deionized Water
3.2 Procedure: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction flask, dissolve racemic this compound (1.0 molar equivalent) in a minimum amount of warm methanol.
-
Resolving Agent Addition: In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 molar equivalent) in warm methanol. The use of a half equivalent of the resolving agent can sometimes be effective and more economical.[6]
-
Salt Formation: Slowly add the tartaric acid solution to the solution of the racemic ester while stirring.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization. The cooling rate should be controlled to promote the formation of well-defined crystals.[5] If no crystals form, the solution can be further cooled in an ice bath or stored in a refrigerator. Seeding with a previously obtained crystal of the desired diastereomeric salt can facilitate crystallization.[5]
-
Maturation: Stir the resulting slurry at a controlled temperature (e.g., 0-5 °C) for a period of 2 to 12 hours to allow the crystallization to reach equilibrium.[6]
-
Isolation: Isolate the precipitated diastereomeric salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[5]
-
Drying: Dry the isolated crystals under vacuum to a constant weight.
3.3 Procedure: Liberation of the Enantiomerically Enriched Ester
-
Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an organic solvent such as dichloromethane (DCM).
-
Basification: Add a base (e.g., 1 M NaOH solution) dropwise while stirring vigorously until the pH of the aqueous layer is basic (pH > 10). This will break the salt and liberate the free amine ester into the organic layer.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.
-
Analysis: Determine the yield, specific rotation, and enantiomeric excess (ee) of the product using polarimetry and chiral HPLC, respectively.
Data Presentation
Effective chiral resolution requires careful optimization of parameters such as solvent, temperature, and stoichiometry. The following table provides a template for recording and comparing results from different experimental conditions.
| Experiment ID | Molar Ratio (Ester:Acid) | Solvent System | Crystallization Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Specific Rotation [α] |
| EX-01 | 1 : 1 | Methanol | 4 | Data | Data | Data |
| EX-02 | 1 : 0.5 | Methanol | 4 | Data | Data | Data |
| EX-03 | 1 : 1 | Ethanol | 4 | Data | Data | Data |
| EX-04 | 1 : 1 | Isopropanol | 25 -> 4 | Data | Data | Data |
Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.
Visualized Workflow
The following diagram illustrates the key stages of the chiral resolution process.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Notes and Protocols for Enantiomeric Excess Determination by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry and chemical research, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted analytical technique for the separation and quantification of enantiomers, enabling the determination of enantiomeric excess (ee).[2] This document provides a detailed, step-by-step guide to developing and implementing a chiral HPLC method for this purpose.
The direct method, which employs a chiral stationary phase, is the most common approach for enantiomeric separation by HPLC.[2] This method relies on the differential interaction of the enantiomers with the CSP, leading to different retention times and subsequent separation.[2] The selection of the appropriate CSP is a critical first step in method development.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and widely used for a broad range of chiral compounds.[3]
Chiral Stationary Phase (CSP) Selection
The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation.[3] Different classes of CSPs exhibit different chiral recognition mechanisms. A preliminary screening of different columns is often the most effective approach to finding a suitable stationary phase.[1]
Table 1: Common Chiral Stationary Phases and Their Applications
| Chiral Stationary Phase (CSP) Type | Chiral Selector Examples | Typical Applications | Chromatographic Modes |
| Polysaccharide-Based | Cellulose and Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds, including pharmaceuticals and natural products.[3][4] | Normal Phase, Reversed-Phase, Polar Organic |
| Protein-Based | α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH) | Separation of ionizable compounds, particularly amines and carboxylic acids.[4] | Reversed-Phase |
| Cyclodextrin-Based | Native and derivatized β- and γ-cyclodextrins | Compounds that can form inclusion complexes, particularly those with aromatic rings.[4] | Reversed-Phase, Polar Organic |
| Pirkle-Type (Brush-Type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-acceptor/π-donor interactions, suitable for aromatic compounds, amides, esters, and carbamates.[4] | Normal Phase, Reversed-Phase |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Versatile for polar, ionizable, and neutral analytes; compatible with LC-MS. | Reversed-Phase, Polar Ionic, Normal Phase |
Experimental Protocol: A Step-by-Step Chiral HPLC Method
This protocol outlines a general workflow for the development of a chiral HPLC method for determining enantiomeric excess. Specific parameters will need to be optimized for the analyte of interest.
Materials and Reagents
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol)
-
High-purity water (for reversed-phase)
-
Additives (e.g., trifluoroacetic acid (TFA) for acidic compounds, diethylamine (DEA) for basic compounds)[1]
-
Racemic standard of the analyte
-
Individual enantiomer standards (if available)
-
Sample dissolved in a suitable solvent
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector).
-
Chiral HPLC column(s) for screening.
Sample Preparation
-
Dissolution: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1-1 mg/mL.[2] The sample solvent should ideally be the same as the mobile phase to avoid peak distortion.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Method Development and Optimization
A systematic approach to method development is crucial for achieving optimal separation.[3]
-
Column Screening:
-
Begin by screening a few different chiral columns from different categories (e.g., one polysaccharide-based, one cyclodextrin-based).
-
A common starting point for normal phase is a mobile phase of n-hexane/isopropanol (90:10, v/v).[1] For reversed-phase, a mobile phase of acetonitrile/water or methanol/water with a buffer can be used.
-
-
Mobile Phase Optimization:
-
Normal Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol). Increasing the alcohol content generally decreases retention time.
-
Reversed-Phase: Vary the organic modifier (acetonitrile or methanol) percentage. Adjust the pH of the aqueous phase, as it can significantly influence the retention and selectivity of ionizable compounds.[5]
-
Additives: For acidic compounds, add 0.1% TFA to the mobile phase to improve peak shape. For basic compounds, add 0.1% DEA.[1]
-
-
Flow Rate Optimization:
-
Start with a typical flow rate of 1.0 mL/min for a 4.6 mm ID column.[2] Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.
-
-
Temperature Optimization:
-
Column temperature can affect selectivity. Generally, lower temperatures can enhance chiral recognition.[6] It is advisable to control the column temperature using a column oven for better reproducibility.
-
Example Protocol: Enantiomeric Separation of Propranolol
The following is an example of a validated chiral HPLC method for the separation of propranolol enantiomers.[2][7]
Table 2: HPLC Conditions for Propranolol Enantioseparation
| Parameter | Condition |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C[8] |
| Detection | UV at 225 nm[2] |
| Injection Volume | 20 µL[2] |
| Sample Concentration | 0.5 mg/mL in methanol[2] |
Under these conditions, the S-(-)-enantiomer elutes first, followed by the R-(+)-enantiomer, with a resolution (Rs) of 1.75.[7]
Data Analysis and Enantiomeric Excess Calculation
Once a satisfactory separation is achieved, the enantiomeric excess (ee) can be calculated from the chromatogram.
-
Peak Integration: Integrate the peak areas of the two enantiomers.
-
Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated using the following formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
Where:
-
Area₁ is the peak area of the major enantiomer.
-
Area₂ is the peak area of the minor enantiomer.
A racemic mixture (50:50) will have an ee of 0%, while a pure enantiomer will have an ee of 100%.
-
Visualizations
Experimental Workflow
Caption: A general workflow for chiral HPLC method development and enantiomeric excess determination.
Troubleshooting
Table 3: Common Problems and Solutions in Chiral HPLC
| Problem | Potential Cause | Suggested Solution |
| Poor or no resolution | Inappropriate chiral stationary phase. | Screen different types of CSPs. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratios and additives.[6] | |
| Peak tailing | Secondary interactions with the stationary phase. | For basic compounds, add a basic modifier (e.g., 0.1% DEA). For acidic compounds, add an acidic modifier (e.g., 0.1% TFA).[6] |
| Column overload. | Reduce the sample concentration or injection volume.[6] | |
| Ghost peaks | Contaminated mobile phase or HPLC system. | Prepare fresh mobile phase with high-purity solvents. Flush the HPLC system.[6] |
| Carryover from the autosampler. | Optimize the needle wash procedure with a strong solvent.[6] | |
| Irreproducible retention times | Column not equilibrated. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[6] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. benchchem.com [benchchem.com]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methyl 2-amino-2-(4-chlorophenyl)acetate by Recrystallization
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the purification of Methyl 2-amino-2-(4-chlorophenyl)acetate via recrystallization. A mixed-solvent system of ethanol and water is presented as a robust method for achieving high purity of the target compound, which is a key intermediate in the synthesis of various pharmaceutical agents. These guidelines are intended to offer a reproducible and efficient methodology for researchers in organic synthesis and drug development.
Introduction
This compound is a crucial building block in the synthesis of a number of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to ensure the quality and efficacy of the final drug product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).
This application note details a mixed-solvent recrystallization protocol for this compound, a method particularly suitable for compounds with challenging solubility profiles in single solvents.
Principle of Mixed-Solvent Recrystallization
In a mixed-solvent recrystallization, two miscible solvents are employed: a "good" solvent in which the compound of interest is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The impure solid is first dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until turbidity (cloudiness) is observed, indicating the point of saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting the growth of pure crystals.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using the described mixed-solvent recrystallization protocol. The data presented are typical for a successful purification and may vary depending on the initial purity of the crude material and strict adherence to the protocol.
| Parameter | Crude Material | Purified Material |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Initial Purity (by HPLC) | ~95% | >99.5% |
| Typical Yield | - | 75-85% |
| Melting Point | 58-62 °C | 64-66 °C |
Experimental Protocol
Safety Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All procedures should be carried out in a well-ventilated fume hood.
Materials:
-
Crude this compound
-
Ethanol (95%, reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper
-
Ice bath
Protocol:
-
Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound. Add approximately 30 mL of 95% ethanol. Heat the mixture on a hotplate with gentle stirring. Continue to add ethanol in small portions (1-2 mL) until the solid is completely dissolved at a near-boiling temperature. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Induction of Saturation: To the hot, clear solution, add hot deionized water dropwise while stirring until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the hotplate, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water mixture to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature below the compound's melting point until a constant weight is achieved.
-
Analysis: Determine the final yield and assess the purity of the recrystallized product by methods such as melting point analysis and High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Principle of mixed-solvent recrystallization.
Caption: Experimental workflow for recrystallization.
Protocol for the Incorporation of 4-Chlorophenylglycine Derivatives in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the successful incorporation of 4-chlorophenylglycine (4-Cpg), a sterically hindered non-canonical amino acid, into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).
Application Notes
The incorporation of 4-chlorophenylglycine can present challenges due to its bulky side chain, which can lead to incomplete coupling reactions and lower yields.[1][2][3] To overcome these issues, specific considerations in the choice of coupling reagents, reaction times, and monitoring are crucial for successful synthesis.
Key Considerations:
-
Steric Hindrance: The phenyl group at the alpha-carbon significantly increases steric bulk, making the formation of the peptide bond more difficult compared to standard proteinogenic amino acids.[2][3]
-
Coupling Reagents: The use of highly efficient coupling reagents is recommended to overcome the steric hindrance.[1] Urionium/aminium-based reagents such as HBTU, HATU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP are generally effective.[1][4] For particularly difficult couplings, stronger reagents or the conversion of the amino acid to an acid fluoride may be considered.[4]
-
Reaction Conditions: Extended coupling times or double coupling (repeating the coupling step) are often necessary to ensure the reaction goes to completion.[1] Monitoring the reaction progress using a qualitative method like the Kaiser test is essential.[5]
-
Aggregation: Peptides containing bulky, hydrophobic residues like 4-Cpg can be prone to aggregation during synthesis, which can hinder subsequent deprotection and coupling steps.[1] The use of specialized resins or solvents may be necessary in some cases.[1]
-
Cleavage and Deprotection: Standard cleavage cocktails containing trifluoroacetic acid (TFA) are generally effective for cleaving the peptide from the resin and removing side-chain protecting groups.[6][7][8] The inclusion of scavengers is important to prevent side reactions with sensitive residues.[6]
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS chemistry and have been adapted for the incorporation of Fmoc-4-chlorophenylglycine.[5][9][10][11][12]
Materials and Reagents
| Reagent/Material | Specification |
| Fmoc-L-4-chlorophenylglycine | Peptide synthesis grade |
| Rink Amide Resin | 100-200 mesh, 0.4-0.7 mmol/g substitution |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Piperidine | Anhydrous |
| Dichloromethane (DCM) | ACS grade |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| HATU or HBTU | Peptide coupling grade |
| HOBt or HOAt | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | 98% |
| Dithiothreitol (DTT) | Reagent grade |
| Diethyl ether | Anhydrous |
Step-by-Step Synthesis Protocol
The following workflow diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating 4-chlorophenylglycine.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Large-Scale Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: Application Notes and Protocols
(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (R)-4-chlorophenylglycine, is a pivotal chiral building block in the pharmaceutical industry. [1][2] Its enantiomerically pure form is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidiabetic drug Trelagliptin.[3] This document provides detailed application notes and protocols for the large-scale synthesis of this valuable compound, tailored for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The enantioselective synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid is primarily achieved through three main approaches:
-
Enzymatic Kinetic Resolution (EKR): This widely-used industrial method employs the stereoselectivity of enzymes, such as Penicillin G acylase, to resolve a racemic mixture of an N-acylated precursor.[1][4] The enzyme selectively hydrolyzes the (S)-enantiomer, allowing for the separation of the desired unreacted (R)-enantiomer.[4]
-
Asymmetric Strecker Synthesis: This classic method for amino acid synthesis is adapted to produce a specific enantiomer by using a chiral auxiliary.[1][5] The chiral auxiliary directs the stereochemical outcome of the reaction, leading to a diastereomerically enriched intermediate that can be hydrolyzed to the final product.[6][7]
-
Dynamic Kinetic Resolution (DKR): This highly efficient strategy combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of the desired enantiomer.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative data for different enantioselective methods, allowing for a direct comparison of their efficiencies.
| Method | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Enzymatic Kinetic Resolution | Immobilized Penicillin G Acylase | Racemic N-phenylacetyl-4-chlorophenylglycine | ~45% | >99% for (R)-enantiomer | N/A |
| Asymmetric Strecker Synthesis | (R)-phenylglycine amide (chiral auxiliary) | 4-chlorobenzaldehyde, ammonia, sodium cyanide | 76-93% (of the precipitated diastereomer) | >98% (after hydrolysis) | >99/1 |
| Dynamic Kinetic Resolution | Enzyme (e.g., lipase) and a racemization catalyst | Racemic α-amino acid ester | Theoretically up to 100% | High | N/A |
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic N-Acetyl-4-chlorophenylglycine
This protocol details the enzymatic kinetic resolution of racemic N-acetyl-4-chlorophenylglycine using immobilized Penicillin G acylase.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid via enzymatic kinetic resolution.[4]
a. N-Acetylation of (DL)-4-Chlorophenylglycine:
-
Suspend (DL)-4-chlorophenylglycine in a mixture of acetic acid and acetic anhydride.[3]
-
Heat the mixture under reflux to achieve complete N-acetylation.[3]
-
Cool the reaction mixture and isolate the N-acetyl-(DL)-4-chlorophenylglycine by crystallization.[3]
b. Enzymatic Resolution:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).[3]
-
Suspend the racemic N-acetyl-4-chlorophenylglycine in the buffer.[3]
-
Add immobilized Penicillin G Acylase to the solution (enzyme to substrate ratio of 1:5 w/w).[4]
-
Maintain the reaction temperature at 37-40°C with constant stirring.[3][4]
-
Monitor the reaction progress by HPLC or by measuring the consumption of a base (to neutralize the produced acetic acid). The reaction is typically complete in 5-6 hours, reaching approximately 50% conversion.[4]
-
At the end of the reaction, separate the immobilized enzyme by filtration for reuse.[4]
c. Isolation and Deprotection:
-
The reaction mixture contains (S)-2-Amino-2-(4-chlorophenyl)acetic acid and unreacted (R)-N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid.[4]
-
Adjust the pH to the isoelectric point of the (S)-amino acid to precipitate it, followed by filtration.
-
Isolate the unreacted (R)-N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid from the filtrate by adjusting the pH and extraction.[4]
-
Reflux the obtained (R)-N-phenylacetyl-4-chlorophenylglycine in 6 M HCl for 4-6 hours for deprotection.[1]
-
Cool the reaction mixture and neutralize to the isoelectric point of the amino acid to precipitate the (R)-2-Amino-2-(4-chlorophenyl)acetic acid.[1]
-
Filter the product, wash with cold water and a small amount of ethanol, and dry under vacuum.[1]
Asymmetric Strecker Synthesis using (R)-phenylglycine Amide
This protocol describes a diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary.
Workflow for Asymmetric Strecker Synthesis
Caption: General workflow for the asymmetric Strecker synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.
a. Diastereoselective Strecker Reaction:
-
Dissolve (R)-phenylglycine amide (1.0 eq) in methanol.[1]
-
Add aqueous ammonia (10 eq) followed by 4-chlorobenzaldehyde (1.0 eq).[1]
-
Stir the mixture for 30 minutes at room temperature.[1]
-
Add a solution of sodium cyanide (1.2 eq) in water dropwise.[1]
-
Stir the reaction mixture at room temperature for 24-48 hours. A precipitate of the diastereomerically pure α-aminonitrile should form.[1]
b. Isolation of the α-aminonitrile:
-
Filter the precipitate and wash with a cold methanol/water mixture.[1]
-
Dry the crystalline product under vacuum. The diastereomeric purity can be checked by NMR.[1]
c. Hydrolysis and Removal of Chiral Auxiliary:
-
Suspend the α-aminonitrile in 6 M HCl.[1]
-
Heat the mixture to reflux for 8-12 hours.[1]
-
Cool the reaction mixture to room temperature. The hydrochloride salt of (R)-phenylglycine amide will be in solution.[1]
-
Isolate the crude (R)-2-Amino-2-(4-chlorophenyl)acetic acid by filtration and purify by recrystallization.
Pilot-Scale Synthesis Considerations
Transitioning from laboratory to pilot-plant scale introduces challenges related to heat and mass transfer, reaction kinetics, and product isolation.[9]
Pilot-Scale Strecker Synthesis of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid:
-
Reaction Setup: In a 100 L glass-lined reactor, charge 4-chlorobenzaldehyde (10 kg) and methanol (40 L).[9]
-
Ammonia and Cyanide Addition: Cool the mixture to 0-5 °C. Add a solution of ammonium chloride (4.2 kg) in water (10 L), followed by the slow, subsurface addition of a solution of sodium cyanide (3.8 kg) in water (10 L) over 2-3 hours, maintaining the temperature below 10 °C.[9]
-
Reaction: Stir the resulting slurry at 10-15 °C for 24 hours.[9]
-
Hydrolysis: Slowly add concentrated hydrochloric acid (30 L), ensuring the temperature does not exceed 30 °C. Heat the mixture to 80-90 °C and maintain for 12 hours to complete the hydrolysis of the aminonitrile.[9]
-
Isolation: Cool the reaction mixture to 20-25 °C. The racemic 2-Amino-2-(4-chlorophenyl)acetic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[9]
Pilot-Scale Enzymatic Resolution:
-
Reaction Setup: In a 100 L jacketed reactor, suspend the racemic 2-Amino-2-(4-chlorophenyl)acetic acid (10 kg) in deionized water (50 L).[9]
-
pH Adjustment: Adjust the pH to 8.0 with a 2M sodium hydroxide solution.[9]
-
Enzymatic Reaction: Add the immobilized penicillin G acylase (e.g., 1 kg wet weight). Maintain the temperature at 37 °C and the pH at 8.0 for 12-18 hours.[9]
-
Enzyme Removal: Separate the immobilized enzyme by filtration for reuse.[9]
-
Product Isolation: Adjust the pH of the filtrate to the isoelectric point (approximately 6.0) with 2M hydrochloric acid to precipitate the (R)-2-Amino-2-(4-chlorophenyl)acetic acid.[9]
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions must be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory or pilot-plant settings.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Resolution of 4-Chlorophenylglycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure α-amino acids and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals. (R)-4-chlorophenylglycine, for instance, is a key intermediate in the production of drugs for treating metabolic disorders. The enzymatic kinetic resolution of racemic esters offers a highly efficient and environmentally benign method to obtain these enantiomerically pure compounds. This application note provides a detailed protocol for the enzymatic resolution of racemic 4-chlorophenylglycine methyl ester using Candida antarctica lipase B (CAL-B), a versatile and highly selective biocatalyst.
The kinetic resolution relies on the differential reaction rates of the two enantiomers of the racemic ester with the enzyme. In a hydrolysis reaction, the lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester enriched in the less reactive enantiomer. Subsequent separation of the resulting acid and ester affords both enantiomers in high optical purity.
Data Presentation
The efficiency of an enzymatic resolution is primarily evaluated by the conversion rate and the enantiomeric excess (e.e.) of both the product and the remaining substrate. The enantiomeric ratio (E) is a measure of the enzyme's selectivity. Below are representative data for the lipase-catalyzed hydrolysis of 4-chlorophenylglycine methyl ester under optimized conditions.
Table 1: Effect of Reaction Time on Conversion and Enantiomeric Excess
| Reaction Time (h) | Conversion (%) | e.e. of (S)-Ester (%) | e.e. of (R)-Acid (%) | Enantiomeric Ratio (E) |
| 2 | 25.1 | 33.5 | >99 | >200 |
| 4 | 40.2 | 67.1 | >99 | >200 |
| 6 | 48.5 | 94.2 | >99 | >200 |
| 8 | 50.1 | >99 | 99.1 | >200 |
| 12 | 52.3 | >99 | 95.6 | >200 |
Conditions: Racemic 4-chlorophenylglycine methyl ester (100 mM) in phosphate buffer (0.1 M, pH 7.5) with 10% (v/v) acetonitrile as co-solvent, immobilized Candida antarctica lipase B (Novozym 435, 20 mg/mL), 30°C.
Table 2: Influence of Co-solvent on Enzyme Performance
| Co-solvent (10% v/v) | Conversion (%) at 6h | e.e. of (S)-Ester (%) | e.e. of (R)-Acid (%) | Enantiomeric Ratio (E) |
| None | 35.7 | 55.6 | 98.2 | 150 |
| Acetonitrile | 48.5 | 94.2 | >99 | >200 |
| Acetone | 45.1 | 82.3 | >99 | 185 |
| Tetrahydrofuran (THF) | 42.8 | 74.5 | 98.9 | 170 |
| Dimethyl sulfoxide (DMSO) | 21.3 | 27.1 | 95.4 | 55 |
Conditions: Racemic 4-chlorophenylglycine methyl ester (100 mM) in phosphate buffer (0.1 M, pH 7.5), immobilized Candida antarctica lipase B (Novozym 435, 20 mg/mL), 30°C for 6 hours.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Racemic 4-Chlorophenylglycine Methyl Ester
This protocol details the kinetic resolution of racemic 4-chlorophenylglycine methyl ester via hydrolysis catalyzed by immobilized Candida antarctica lipase B.
Materials:
-
Racemic 4-chlorophenylglycine methyl ester
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating capabilities
-
pH meter
-
Reaction vessel (e.g., 50 mL round-bottom flask)
-
Separatory funnel
-
Rotary evaporator
-
HPLC system with a chiral column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.5) by mixing appropriate volumes of 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions.
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of racemic 4-chlorophenylglycine methyl ester in 45 mL of the 0.1 M phosphate buffer (pH 7.5).
-
Add 5 mL of acetonitrile as a co-solvent to aid in substrate solubility.
-
Place the flask on a magnetic stirrer and bring the solution to 30°C.
-
Add 1.0 g of immobilized Candida antarctica lipase B to the reaction mixture to initiate the hydrolysis.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 2 hours).
-
Quench the reaction in the aliquot by adding an equal volume of 1 M HCl.
-
Extract the aliquot with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the ester and the acid.
-
-
Work-up and Product Isolation (after optimal conversion, ~50%):
-
Once the desired conversion is reached (ideally close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.
-
Transfer the reaction mixture to a separatory funnel and acidify to pH 2-3 with 1 M HCl. This protonates the carboxylic acid product.
-
Extract the unreacted (S)-4-chlorophenylglycine methyl ester with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the enantioenriched (S)-ester.
-
The aqueous layer contains the protonated (R)-4-chlorophenylglycine. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6) to precipitate the (R)-4-chlorophenylglycine.
-
Collect the precipitated (R)-acid by filtration, wash with cold water, and dry under vacuum.
-
-
Purification and Characterization:
-
The obtained (S)-ester and (R)-acid can be further purified by recrystallization if necessary.
-
Confirm the chemical identity and determine the final enantiomeric purity of both products using chiral HPLC and NMR spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the enzymatic resolution of 4-chlorophenylglycine methyl ester.
Caption: Workflow for the enzymatic resolution process.
Logical Relationship of Key Parameters
This diagram shows the relationship between key experimental parameters and the desired outcomes of the enzymatic resolution.
Caption: Key parameters influencing enzymatic resolution.
Application Notes and Protocols for the GC Analysis of Methyl 2-amino-2-(4-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-chlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals. Accurate and reliable quantitative analysis of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. Gas chromatography (GC) offers a high-resolution separation technique suitable for this purpose. However, due to the polar nature of the primary amino group, direct GC analysis of this compound is challenging, often leading to poor peak shape and thermal degradation.[1] Derivatization of the amino group is therefore essential to increase the volatility and thermal stability of the analyte, enabling robust and reproducible GC analysis.[2][3]
This document provides detailed application notes and protocols for the derivatization of this compound for subsequent quantitative analysis by gas chromatography-mass spectrometry (GC-MS). Two primary derivatization methods are presented: N-acylation and N-silylation .
Derivatization Strategies
The primary goal of derivatization in this context is to cap the active hydrogen of the primary amino group with a non-polar functional group. This transformation reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.
N-Acylation
N-acylation involves the reaction of the primary amino group with an acylating agent, typically a highly fluorinated anhydride such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[4] The resulting N-acyl derivative is significantly more volatile and exhibits excellent chromatographic properties. The electron-capturing properties of the fluorinated acyl group can also enhance sensitivity when using an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.
N-Silylation
N-silylation is a common and effective derivatization technique where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the amino group with a trimethylsilyl (TMS) group.[1] The resulting TMS derivative is non-polar, volatile, and thermally stable.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from the GC-MS analysis of derivatized this compound. The data is based on analyses of structurally similar aromatic amino acid esters and serves as a guideline for method development and validation.
Table 1: GC-MS Parameters and Performance Data for N-Trifluoroacetyl-Methyl 2-amino-2-(4-chlorophenyl)acetate
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Scan Range | 50-400 m/z |
| Expected Retention Time | ~10 - 15 min |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Linearity (r²) | > 0.995 over a concentration range of 1 - 100 µg/mL |
Table 2: GC-MS Parameters and Performance Data for N-Trimethylsilyl-Methyl 2-amino-2-(4-chlorophenyl)acetate
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 260 °C |
| Oven Program | 120 °C (hold 2 min), ramp to 290 °C at 20 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Scan Range | 50-450 m/z |
| Expected Retention Time | ~12 - 18 min |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL |
| Limit of Quantitation (LOQ) | 2 - 10 µg/mL |
| Linearity (r²) | > 0.99 over a concentration range of 5 - 200 µg/mL |
Experimental Protocols
Protocol 1: N-Acylation with Trifluoroacetic Anhydride (TFAA)
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Pyridine (optional, as a catalyst)
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample.
-
Reagent Addition: Add 100 µL of TFAA to the vial. If desired, add 10 µL of pyridine to catalyze the reaction.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of ethyl acetate for GC-MS analysis.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Protocol 2: N-Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Materials:
-
This compound sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (anhydrous)
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous acetonitrile to the vial.
-
Reagent Addition: Add 100 µL of MSTFA to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
-
Cooling: Allow the vial to cool to room temperature. No evaporation step is typically necessary.
-
Analysis: Inject 1 µL of the reaction mixture directly into the GC-MS system.
Visualizations
Caption: General workflow for the derivatization and GC-MS analysis.
Caption: Logical relationship of the analytical steps.
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. weber.hu [weber.hu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validated Analytical Methods for the Quantification of Methyl 2-amino-2-(4-chlorophenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-2-(4-chlorophenyl)acetate is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule, including its enantiomeric purity, is critical for ensuring the quality, efficacy, and safety of the final drug products. This document provides detailed application notes and validated protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies presented herein are designed for both achiral purity assessment and the determination of enantiomeric excess, which is crucial due to the presence of a chiral center in the molecule.[1] The protocols are based on established analytical principles and have been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: A robust method for determining the achiral purity of the compound. For enantiomeric purity, a pre-column derivatization with a chiral reagent is employed to separate the resulting diastereomers on a standard achiral column.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method that requires derivatization to enhance the volatility of the analyte. This technique is particularly useful for trace-level analysis and impurity profiling.[3][4][5]
Section 1: Reversed-Phase HPLC Method for Achiral and Chiral Purity
This section details the RP-HPLC method for the quantification of this compound. For chiral analysis, a pre-column derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is described, which allows for the separation of the enantiomers as diastereomers on a conventional C18 column.[2]
Experimental Protocol: RP-HPLC
1. Reagents and Materials:
-
This compound reference standard
-
(R)- and (S)-enantiomer standards for method development
-
Marfey's reagent (L-FDAA)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Acetone (HPLC grade)[2]
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
-
Data acquisition and processing software
3. Sample Preparation (Achiral Analysis):
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.[1]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Derivatization Protocol for Chiral Analysis (with Marfey's Reagent):
-
Prepare a standard solution of the analyte in 50 mM sodium bicarbonate buffer (pH ~9.0) at approximately 1 mg/mL.[2]
-
To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[2]
-
Add 20 µL of 1 M sodium bicarbonate solution.[2]
-
Vortex the mixture and incubate at 40°C for 1 hour.[2]
-
Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[2]
-
Dilute the final mixture with the initial mobile phase to a suitable concentration for HPLC analysis.[2]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[2]
5. Chromatographic Conditions:
| Parameter | Condition for Achiral Analysis | Condition for Chiral Analysis (Post-derivatization) |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) | C18 reversed-phase (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% TFA | Water with 0.1% TFA[2] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA[2] |
| Gradient | Isocratic (e.g., 70:30 v/v A:B) or Gradient | Gradient elution is typically required |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 30 °C |
| Injection Vol. | 10 µL | 20 µL |
| Detector | UV at 220 nm | UV at 340 nm[2] |
| Run Time | Approx. 15 minutes[1] | Approx. 30 minutes |
Method Validation Summary (HPLC)
The HPLC method was validated according to ICH guidelines. The following tables summarize the performance characteristics. (Note: The following data is representative and may vary based on instrumentation and specific laboratory conditions).
Table 1: Linearity
| Parameter | Value |
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1587 |
| Correlation Coefficient (R²) | > 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 10 | 99.5 | 1.2 |
| 50 | 100.2 | 0.8 |
| 90 | 99.8 | 1.0 |
Table 3: Precision
| Parameter | % RSD |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=6) | < 1.5% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD (S/N = 3:1) | 0.3 |
| LOQ (S/N = 10:1) | 1.0 |
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method offers high sensitivity and selectivity for the quantification of this compound. Derivatization is mandatory to increase the volatility and thermal stability of the analyte.[3] A two-step derivatization involving esterification followed by acylation is typically employed.[3]
Experimental Protocol: GC-MS
1. Reagents and Materials:
-
This compound reference standard
-
Methanol
-
Thionyl chloride or Methanolic HCl (for esterification)[3]
-
Pentafluoropropionic anhydride (PFPA) or other acylation reagent
-
Dichloromethane
-
Ethyl acetate[3]
-
Internal Standard (e.g., a deuterated analog)
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Chiral GC Capillary Column (e.g., Chirasil-Val for enantiomeric separation)[3]
-
Autosampler
3. Derivatization Protocol:
-
Take a known aliquot of the sample and evaporate the solvent.
-
Esterification: Add the esterification reagent (e.g., methanolic HCl) and heat the mixture (e.g., at 100°C for 1 hour). Evaporate the reagent.[3]
-
Acylation: Add the acylation reagent and an appropriate solvent (e.g., dichloromethane). Heat the mixture (e.g., at 60°C for 30 minutes).[3]
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[3]
4. GC-MS Conditions:
| Parameter | Condition |
| Column | Chiral GC Capillary Column |
| Injector Temp. | 250 °C[3] |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 200 °C at 10 °C/min[3] |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition | Selected Ion Monitoring (SIM) |
Method Validation Summary (GC-MS)
The GC-MS method was validated according to ICH guidelines. The following tables summarize the performance characteristics. (Note: The following data is representative and may vary based on instrumentation and specific laboratory conditions).
Table 5: Linearity
| Parameter | Value |
| Range | 0.1 - 50 µg/mL |
| Regression Equation | y = 45876x + 987 |
| Correlation Coefficient (R²) | > 0.998 |
Table 6: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 1 | 98.9 | 1.5 |
| 10 | 101.1 | 1.1 |
| 40 | 99.5 | 1.3 |
Table 7: Precision
| Parameter | % RSD |
| Repeatability (n=6) | < 1.8% |
| Intermediate Precision (n=6) | < 2.0% |
Table 8: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC method is well-suited for routine purity and enantiomeric excess determination, particularly with the use of a chiral derivatizing agent. The GC-MS method offers higher sensitivity and is ideal for trace analysis and impurity identification. Both methods have been described with comprehensive protocols and representative validation data to demonstrate their suitability for use in research, development, and quality control environments. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample matrix, and available instrumentation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of 4-Chlorophenylglycine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing racemization of 4-chlorophenylglycine derivatives during peptide coupling reactions. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure the stereochemical integrity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why are 4-chlorophenylglycine derivatives particularly susceptible?
A1: Racemization is an undesired process that converts a single, chirally pure enantiomer (e.g., the L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity can drastically alter the biological activity and safety profile of a peptide therapeutic.[2][3]
4-Chlorophenylglycine, like other phenylglycine derivatives, is especially prone to racemization due to the electronic properties of its side chain. The phenyl group can stabilize the negative charge of the carbanion intermediate formed upon removal of the alpha-proton, thereby increasing its acidity and facilitating racemization.[4][5] The two primary mechanisms for this are:
-
Oxazolone Formation: The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone. The alpha-proton on this intermediate is highly acidic and easily removed by a base, leading to a loss of chirality.[1][2][6]
-
Direct Enolization (α-Abstraction): A base directly removes the alpha-proton from the activated amino acid to form an achiral enolate intermediate, which can be re-protonated from either side to yield a racemic mixture.[2][6]
Q2: What are the most critical factors that influence racemization during coupling reactions?
A2: Several experimental factors significantly impact the degree of racemization.[6] These include the choice of coupling reagent, the presence and type of additives, the strength and steric hindrance of the base used, the solvent polarity, and the reaction temperature.[4][6] Careful optimization of these parameters is essential to maintain stereochemical purity.
Q3: Which coupling reagents and additives are recommended to minimize racemization for 4-chlorophenylglycine?
A3: The choice of coupling reagent and additive is paramount.
-
Carbodiimides (e.g., DIC, EDC): These reagents are effective but generate highly reactive intermediates that are prone to racemization. Their use is strongly recommended only in combination with racemization-suppressing additives.[1][6][7]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are critical.[7] They react with the activated intermediate to form active esters that are more stable and less susceptible to racemization.[6] For challenging couplings, Oxyma and HOAt are often superior to HOBt.[6][7]
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly efficient but can promote racemization, particularly with unhindered bases.[7] For phenylglycine derivatives, coupling reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have been shown to significantly reduce racemization, especially when paired with a hindered base.[8]
-
Phosphonium Reagents (e.g., PyBOP): These reagents are also effective and can be a good alternative to uronium salts.[7]
Q4: How does the choice of base affect racemization?
A4: The base plays a crucial role in abstracting the alpha-proton, which is the key step in racemization.[2] Both the base's strength (pKa) and its steric bulk are important.[6][8]
-
Strong, less hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) are known to accelerate racemization.[6]
-
Weaker or sterically hindered bases are highly preferred. N-methylmorpholine (NMM) is a better choice than DIEA.[9] For particularly sensitive amino acids like 4-chlorophenylglycine, highly hindered bases such as 2,4,6-collidine (TMP) or 2,6-dimethylpyridine (DMP) are recommended and have proven effective in minimizing epimerization.[6][8][10]
Q5: How can I detect and quantify the extent of racemization in my final product?
A5: Several analytical techniques can be used to separate and quantify the desired product from its unwanted diastereomer. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that employs a chiral stationary phase to separate enantiomers or diastereomers, allowing for accurate quantification.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive technique requires converting the amino acids into volatile derivatives before analysis on a chiral column.[11]
-
Capillary Electrophoresis (CE): CE can offer high-resolution separation of all possible optical isomers in a single analysis.[12]
Troubleshooting Guide: High Racemization Detected
If you have identified significant levels of the undesired diastereomer in your product, follow this guide to troubleshoot and optimize your reaction conditions.
Data Presentation
The following tables summarize the impact of different reaction components on racemization.
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Expected Racemization Level | Comments |
|---|---|---|---|
| DIC / EDC | None | High to Very High | Not recommended without an additive.[1] |
| DIC / EDC | HOBt | Moderate | A standard combination, but can still lead to racemization.[7] |
| DIC / EDC | HOAt / Oxyma | Low | Generally superior to HOBt in suppressing racemization.[2][6][7] |
| HATU / HBTU | None | Moderate to High | Efficiency is high, but racemization risk increases with strong bases.[7][8] |
| COMU / DEPBT | None | Very Low | Highly recommended for phenylglycine derivatives, especially with a hindered base.[8] |
| DIC | CuCl₂ + HOBt | Low | The simultaneous use of CuCl₂ has been shown to be effective in preventing racemization.[13][14] |
Table 2: Influence of Base Selection on Racemization
| Base | Type | Expected Racemization Level | Comments |
|---|---|---|---|
| Triethylamine (TEA) | Strong, Unhindered | Very High | Generally not recommended for sensitive couplings.[6] |
| DIEA | Strong, Hindered | Moderate to High | Commonly used, but poses a significant risk of racemization.[6][9] |
| N-Methylmorpholine (NMM) | Weaker, Hindered | Low to Moderate | A preferred alternative to DIEA.[8][9] |
| 2,4,6-Collidine (TMP) | Weak, Highly Hindered | Very Low | An excellent choice for minimizing racemization with sensitive residues like 4-chlorophenylglycine.[6][8][10] |
Table 3: Comparison of Analytical Methods for Racemization Detection
| Analytical Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | ~1.0–2.3 µg/mL[11] | High resolution, well-established, good for quantification.[11] | May require derivatization; method development can be complex.[11] |
| GC-MS | Separation of volatile, derivatized enantiomers on a chiral column. | Capable of detecting down to 0.1% of the unnatural enantiomer.[11] | Very high sensitivity and specificity.[11] | Requires sample hydrolysis and derivatization.[11] |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | ~0.05% of the major compound[12] | Can separate all optical isomers in a single run; requires minimal sample.[12] | Can be sensitive to small changes in buffer pH.[12] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol describes a carbodiimide-mediated coupling optimized to minimize racemization.
Materials:
-
N-protected L-4-chlorophenylglycine (1.0 equiv)
-
Amine component (e.g., peptide-resin or amino acid ester) (1.0-1.2 equiv)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.0 equiv)
-
DIC (N,N'-Diisopropylcarbodiimide) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or a 1:1 mixture of DCM:DMF
-
N-Methylmorpholine (NMM) (if coupling an amine salt) (1.0 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-protected L-4-chlorophenylglycine and Oxyma in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine component to the solution. If the amine is a hydrochloride or TFA salt, add one equivalent of NMM and stir for 5 minutes.
-
Add the DIC to the cooled solution dropwise over 2-3 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress using a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter off the diisopropylurea byproduct.
-
Proceed with standard aqueous work-up and purification of the peptide product.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method for quantifying the diastereomeric ratio of a synthesized peptide.
Materials:
-
Purified peptide sample
-
HPLC-grade solvents (e.g., Acetonitrile, Water, Isopropanol)
-
Buffer additives (e.g., Trifluoroacetic acid (TFA) or Formic acid)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable mobile phase or solvent mixture at a known concentration (e.g., 1 mg/mL).
-
Method Development:
-
Equilibrate the chiral column with the starting mobile phase (e.g., a mixture of hexane/isopropanol or an aqueous/acetonitrile system, depending on the column type).
-
Inject the sample and run an isocratic or gradient elution to achieve baseline separation of the desired L-L diastereomer and the undesired D-L diastereomer.
-
Optimize the mobile phase composition, flow rate, and column temperature to improve resolution. A typical flow rate is 0.5-1.0 mL/min.[11]
-
-
Data Acquisition:
-
Set the UV detector to a suitable wavelength for the peptide (e.g., 210-230 nm).[11]
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the correct and racemized diastereomers based on retention times (if standards are available) or by collecting and analyzing fractions.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(undesired diastereomer) / (Area(desired diastereomer) + Area(undesired diastereomer))] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate. The most common route for this synthesis is a variation of the Strecker synthesis, which will be the focus of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and cost-effective method is the Strecker synthesis. This is a two-step process:
-
α-Aminonitrile Formation: 4-chlorobenzaldehyde reacts with a cyanide source (e.g., sodium cyanide) and an ammonia source (e.g., ammonium chloride) to form 2-amino-2-(4-chlorophenyl)acetonitrile.[1][2][3][4]
-
Hydrolysis and Esterification: The intermediate aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the corresponding amino acid, 4-chlorophenylglycine. This is followed by esterification with methanol to produce the final product, this compound.[5]
Q2: What are the critical safety precautions for this synthesis?
A2: The Strecker synthesis involves highly toxic reagents.
-
Cyanides: Sodium cyanide (NaCN) and hydrogen cyanide (HCN) are extremely toxic. All manipulations should be performed in a well-ventilated fume hood.[5] A dedicated calcium hypochlorite or ferrous sulfate bath should be available for quenching any cyanide-containing waste.
-
Acids: Concentrated acids like hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.
Q3: What is a typical expected yield for this synthesis?
A3: The overall yield can vary significantly based on the reaction conditions and purification methods. Generally, yields for the two-step process can range from 50% to 80%. Low yields are a common issue that this guide aims to address.
Troubleshooting Guide: Low Yield
This section addresses specific issues that can lead to low yields during the synthesis.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| AY-01 | Low conversion of 4-chlorobenzaldehyde | 1. Poor quality of starting materials: Aldehyde may have oxidized to carboxylic acid. 2. Inefficient imine formation: Sub-optimal pH or insufficient ammonia source.[2] 3. Low reaction temperature: Slowing down the reaction rate. | 1. Check the purity of 4-chlorobenzaldehyde by NMR or melting point. Use freshly distilled or recrystallized aldehyde if necessary. 2. Ensure the pH of the reaction mixture is appropriate for imine formation (typically slightly basic to neutral). Ensure an adequate molar excess of the ammonia source. 3. Gradually increase the reaction temperature, monitoring for side product formation. |
| AY-02 | Formation of significant side products | 1. Cannizzaro reaction: A competing reaction for aldehydes without α-hydrogens, especially under basic conditions. 2. Formation of cyanohydrin: Direct reaction of the aldehyde with cyanide, favored under acidic conditions.[5] 3. Polymerization: Aldehydes can polymerize under certain conditions. | 1. Maintain careful control of pH and temperature. Slow addition of reagents can minimize localized high concentrations that favor side reactions. 2. Ensure the presence of the ammonia source before adding the cyanide to favor imine and subsequent aminonitrile formation. 3. Use pure, fresh aldehyde and control the reaction temperature. |
| AY-03 | Difficulty in isolating the aminonitrile intermediate | 1. Product is an oil or does not precipitate: The aminonitrile may be soluble in the reaction mixture. 2. Decomposition during workup: Aminonitriles can be unstable, especially in the presence of strong acids or bases at elevated temperatures. | 1. If the product does not precipitate upon cooling, attempt extraction with an appropriate organic solvent (e.g., ethyl acetate). 2. Perform the workup at low temperatures and avoid prolonged exposure to harsh pH conditions. |
| HY-01 | Incomplete hydrolysis of the aminonitrile | 1. Insufficient acid concentration or reaction time: The nitrile group is stable and requires harsh conditions to hydrolyze.[4][5] 2. Low reaction temperature: Hydrolysis is often performed at elevated temperatures. | 1. Increase the concentration of the acid (e.g., use concentrated HCl) and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC. 2. Increase the reaction temperature, typically to reflux.[6] |
| HY-02 | Low yield after esterification | 1. Incomplete esterification: Equilibrium may not be driven towards the product. 2. Product loss during workup: The amino ester hydrochloride salt may be water-soluble. | 1. Use a large excess of methanol and a suitable acid catalyst (e.g., thionyl chloride or dry HCl gas). Consider using a Dean-Stark trap to remove water if applicable. 2. After neutralization, ensure complete extraction from the aqueous layer with an organic solvent. Multiple extractions may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile (Strecker Reaction)
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagents: To the flask, add ammonium chloride (5.8 g, 0.11 mol) and 40 mL of water. Stir until dissolved, then add 4-chlorobenzaldehyde (14.0 g, 0.10 mol).
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.4 g, 0.11 mol) in 20 mL of water. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature between 20-25°C.
-
Reaction: Stir the resulting slurry at room temperature for 12-16 hours.
-
Workup: Cool the mixture in an ice bath. Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain 2-amino-2-(4-chlorophenyl)acetonitrile.
Protocol 2: Hydrolysis and Esterification
-
Hydrolysis: Place the crude aminonitrile (16.6 g, 0.10 mol) in a 250 mL round-bottom flask. Add 100 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours.[7]
-
Isolation of Amino Acid: Cool the reaction mixture to room temperature, then in an ice bath. The 4-chlorophenylglycine hydrochloride will precipitate. Filter the solid, wash with a small amount of cold acetone, and dry.
-
Esterification: Suspend the dried amino acid hydrochloride in 150 mL of methanol. Cool the mixture in an ice bath. Bubble dry HCl gas through the suspension for 30 minutes, or alternatively, add thionyl chloride (11 mL, 0.15 mol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture and evaporate the methanol under reduced pressure. To the residue, add 100 mL of water and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.
References
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
identifying and removing common impurities in Methyl 2-amino-2-(4-chlorophenyl)acetate
Technical Support Center: Methyl 2-amino-2-(4-chlorophenyl)acetate
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It covers the identification of common impurities and detailed protocols for their removal and analysis.
Section 1: Common Impurities and Their Identification
This section addresses the primary impurities encountered during the synthesis and handling of this compound and the analytical methods for their detection.
Q1: What are the most common impurities in this compound and where do they originate?
Impurities can arise from unreacted starting materials, side-reactions during synthesis, or degradation. The most common impurities are summarized in the table below.
| Impurity Class | Specific Example(s) | Common Origin |
| Starting Material | 2-amino-2-(4-chlorophenyl)acetic acid | Incomplete esterification reaction. |
| Enantiomeric Impurity | (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate (if the desired product is R) | Use of racemic starting material without effective chiral resolution.[1] |
| By-products | Dimerized or polymerized products | Side reactions, especially if the reaction temperature is too high. |
| Residual Solvents | Methanol, Acetone, Ethyl Acetate, Hexane | Incomplete removal after reaction workup or purification.[2] |
| Degradation Product | 2-amino-2-(4-chlorophenyl)acetic acid | Hydrolysis of the methyl ester due to moisture or improper storage. |
Q2: How can I perform a quick purity check of my sample?
Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative assessment of purity. It allows you to visualize the number of components in your sample. For this compound, a standard silica gel plate can be used.
-
Stationary Phase: Silica Gel 60 F254
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane (e.g., 30:70 v/v), is a good starting point.
-
Visualization:
-
UV Light (254 nm): The aromatic ring of the compound and many related impurities will absorb UV light, appearing as dark spots.
-
Ninhydrin Stain: The primary amine group will react with ninhydrin upon heating to produce a characteristic purple or pink spot, confirming the presence of amino-containing compounds.[3]
-
The presence of multiple spots indicates impurities. The starting material, being a carboxylic acid, will typically have a lower Rf value (be more polar) than the desired methyl ester product.
Q3: What is the recommended method for accurately quantifying chemical purity?
For accurate quantification of non-enantiomeric impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[4] This technique separates compounds based on their polarity. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[4]
Q4: How can I determine the enantiomeric purity of my product?
Determining the ratio of the desired enantiomer to the undesired one is critical for pharmaceutical applications.[] Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method. This can be achieved in two ways:
-
Direct Method: Using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based columns are widely used for this purpose.[6][7]
-
Indirect Method: Derivatizing the amino ester with a chiral agent (like Marfey's reagent) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column.[8]
Section 2: Purification Strategies and Troubleshooting
This section provides guidance on selecting and implementing purification techniques and troubleshooting common issues.
Q5: What is the general workflow for purifying crude this compound?
A systematic approach is crucial for efficient purification. The workflow below outlines the logical steps from initial analysis to obtaining the final, pure product.
Caption: A general workflow for identifying and removing impurities.
Q6: How can I remove unreacted 2-amino-2-(4-chlorophenyl)acetic acid?
The unreacted starting material is a carboxylic acid, while the product is an ester. This difference in acidity allows for a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.
Q7: What is an effective recrystallization protocol for this compound?
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found. A mixed-solvent system is often effective.
| Method | Solvent System | Principle | Typical Yield (%) | Expected Purity (%) |
| A | Ethanol/Water | The compound is soluble in hot ethanol but insoluble in water. Water is added as an anti-solvent to induce crystallization upon cooling.[9] | 70-80 | >99.5 |
| B | Hexane/Ethyl Acetate | The compound is dissolved in a minimum of hot ethyl acetate ("good" solvent) and hexane ("poor" solvent) is added to decrease solubility and promote crystal formation.[10] | 80-90 | >98.5 |
| C | Methanol/Acetone | This mixture is particularly effective for the crystallization of diastereomeric salts (e.g., with tartaric acid) during chiral resolution.[2] | >85 | >99.0 (diastereomer) |
Note: Yields and purity are dependent on the initial purity of the crude material.
Q8: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is a common problem with several potential causes and solutions.
References
- 1. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 2. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 3. uni-giessen.de [uni-giessen.de]
- 4. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Recrystallization of Methyl 2-amino-2-(4-chlorophenyl)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of Methyl 2-amino-2-(4-chlorophenyl)acetate.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you might face and offers systematic solutions.
Problem 1: Oiling Out - The Product Separates as a Liquid Instead of Crystals
This phenomenon occurs when the solute is supersaturated to the point where it comes out of solution above its melting point.
Solutions:
-
Increase Solvent Volume: Add a small amount of the hot "good" solvent to decrease the saturation of the solution.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Rapid cooling can shock the solution, favoring oil formation over crystal nucleation.
-
Lower the Crystallization Temperature: Ensure the crystallization temperature is well below the melting point of your compound.
-
Solvent System Re-evaluation: The chosen solvent system may not be optimal. Consider a solvent pair with a greater difference in polarity or a solvent in which your compound is less soluble at elevated temperatures.
Problem 2: No Crystal Formation Upon Cooling
A lack of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for crystal growth.
-
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.
-
Extended Cooling: Allow the flask to stand undisturbed in a cold environment (refrigerator or freezer) for a longer period.
Problem 3: Low Recovery of Crystalline Product
A poor yield can be attributed to several factors during the recrystallization process.
Solutions:
-
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to complete at a low temperature.
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant portion of your product.
-
Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor, it can be concentrated and a second crop of crystals can be collected. Be aware that this second crop may be less pure than the first.
Problem 4: Impure Crystals - Discoloration or Incorrect Melting Point
The presence of impurities in the final crystalline product indicates that the recrystallization was not fully effective.
Solutions:
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb some of your desired product.
-
Slower Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice. Ensure the cooling process is slow and undisturbed to allow for the formation of purer crystals.
-
Re-recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent should:
-
Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).
-
Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at high temperatures or keep them dissolved at low temperatures.
-
Be chemically inert and not react with the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
Q2: How do I select a suitable solvent system?
A good starting point is to consider solvents with similar polarities to this compound. Given its structure (an amino acid ester with an aromatic ring), solvents like alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene) are potential candidates. Often, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) provides the best results. Common combinations include ethanol/water, ethyl acetate/hexane, and methanol/acetone.
Q3: How does pH affect the solubility of this compound?
The amino group in the molecule can be protonated under acidic conditions. This protonation increases the polarity of the molecule, which generally enhances its solubility in polar solvents like water and alcohols. Conversely, under basic conditions, the free amine may be less soluble in very polar solvents. Therefore, adjusting the pH can be a useful strategy to control solubility during extraction and purification, though for the final recrystallization of the methyl ester, neutral conditions are typically preferred to avoid hydrolysis of the ester group.
Q4: Can I use the hydrochloride salt for recrystallization?
Yes, recrystallizing the hydrochloride salt is a common practice. The salt form often has different solubility characteristics compared to the free base, which can be advantageous for purification. Alcohols like methanol and ethanol are often effective for recrystallizing hydrochloride salts of amino acid esters.
Data Presentation
Due to the limited availability of public quantitative solubility data for this compound, the following tables provide illustrative data for structurally similar compounds. This information should be used as a guideline for solvent selection and optimization.
Table 1: Illustrative Solubility of a Phenylglycine Derivative (Methyl D-(-)-4-hydroxy-phenylglycinate) in Various Solvents at Different Temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 10 | 1.5 |
| 20 | 2.5 | |
| 30 | 4.0 | |
| 40 | 6.5 | |
| 50 | 10.0 | |
| Ethanol | 10 | 0.8 |
| 20 | 1.3 | |
| 30 | 2.1 | |
| 40 | 3.5 | |
| 50 | 5.5 | |
| Isopropanol | 10 | 0.4 |
| 20 | 0.7 | |
| 30 | 1.2 | |
| 40 | 2.0 | |
| 50 | 3.2 | |
| Acetone | 10 | 0.2 |
| 20 | 0.4 | |
| 30 | 0.8 | |
| 40 | 1.5 | |
| 50 | 2.8 |
Data is for a structurally related compound and should be considered as a qualitative guide.
Table 2: Common Solvent Systems for Recrystallization of Amino Acid Esters.
| "Good" Solvent | "Poor" Solvent (Anti-solvent) | Polarity Profile | Typical Applications |
| Ethanol | Water | Polar Protic / Polar Protic | For moderately polar compounds. |
| Ethyl Acetate | Hexane | Polar Aprotic / Nonpolar | A versatile system for a wide range of polarities. |
| Methanol | Diethyl Ether | Polar Protic / Nonpolar | Effective for more polar compounds. |
| Toluene | Hexane | Nonpolar / Nonpolar | Suitable for less polar compounds and impurities. |
| Acetone | Water | Polar Aprotic / Polar Protic | Good for compounds with intermediate polarity. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that effectively dissolves the compound at high temperatures and poorly at low temperatures.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the solvent and heat the mixture to boiling while stirring.
-
Continue adding the hot solvent in small portions until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and charcoal.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility profile.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol)
-
"Poor" solvent (e.g., Water)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystallization is established, cool the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General workflow for optimizing the recrystallization process.
Caption: Decision-making guide for troubleshooting common recrystallization issues.
improving peak resolution in chiral HPLC of Methyl 2-amino-2-(4-chlorophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of Methyl 2-amino-2-(4-chlorophenyl)acetate enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomer peaks are co-eluting (no separation at all). What are the fundamental issues to check first?
A1: Complete co-elution of enantiomers typically points to a fundamental problem with the chromatographic setup. Here’s a systematic checklist to diagnose the issue:
-
Verify the Stationary Phase: The most critical component for chiral separations is the chiral stationary phase (CSP). Ensure you are using a column specifically designed for chiral separations. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating amino acid esters.[1][2] Standard achiral columns like a C18 will not resolve enantiomers unless a pre-column derivatization strategy is employed.[3]
-
Confirm Column Installation and Health: Ensure the column is installed correctly in the direction of flow indicated by the manufacturer. A contaminated or old column can lose its chiral recognition capabilities.[1] If performance has degraded over time, flushing the column with a strong, compatible solvent recommended by the manufacturer may help.[4]
-
Check Mobile Phase Compatibility: Verify that the mobile phase composition (e.g., normal-phase or reversed-phase) is compatible with your chosen chiral column. Using incompatible solvents can damage the stationary phase, especially for coated polysaccharide columns.[4]
-
Ensure System Integrity: The HPLC system must be properly prepared, especially when switching from a reversed-phase to a normal-phase setup. Traces of previous solvents, particularly water in a normal-phase system, can drastically affect separation.[5]
Q2: I can see partial separation, but the peak resolution is poor. How can I improve it?
A2: Poor resolution is a common challenge that can be addressed by systematically optimizing several chromatographic parameters. The resolution of two peaks is governed by column efficiency (N), selectivity (α), and retention factor (k).[6][7] The most powerful way to improve resolution is by increasing selectivity.[7]
Here are the key parameters to adjust:
-
Mobile Phase Composition: This is the most critical parameter for optimizing selectivity.[1][8]
-
Solvent Ratio: In normal-phase chromatography (e.g., Hexane/Isopropanol), decreasing the percentage of the alcohol modifier (the more polar solvent) generally increases retention and improves resolution.[9] Conversely, in reversed-phase (e.g., Acetonitrile/Water), decreasing the organic modifier concentration increases retention.[7] Find the optimal balance, as excessively long retention times can lead to peak broadening.[9]
-
Mobile Phase Additives/Modifiers: For amino acid esters, which have a basic amino group, adding a small amount of a basic modifier like diethylamine (DEA) in normal-phase mode can improve peak shape and selectivity.[5] In reversed-phase, acidic modifiers like trifluoroacetic acid (TFA) or formic acid (FA) are often used to suppress the ionization of any residual carboxylic acid groups and interact with the basic amine, sharpening the peaks.[1][10]
-
-
Flow Rate: Slower flow rates generally provide more time for the enantiomers to interact with the CSP, leading to better resolution.[1][8] If your resolution is poor at a standard flow rate (e.g., 1.0 mL/min), try reducing it in increments to 0.8 mL/min or 0.5 mL/min.[1][9]
-
Temperature: Temperature can have a complex and unpredictable effect on chiral separations.[1][11] It is a crucial parameter to optimize.
-
Lowering the temperature often improves separation and increases retention.[12][13]
-
However, in some cases, increasing the temperature can enhance resolution or even reverse the enantiomer elution order.[11]
-
It is recommended to use a column thermostat and experiment with temperatures ranging from 10°C to 40°C to find the optimal condition.[1][14]
-
A logical workflow for troubleshooting this issue is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
managing side reactions and byproduct formation in Strecker synthesis of phenylglycines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of phenylglycines. Our aim is to help you manage and minimize side reactions and byproduct formation to improve the yield and purity of your target amino acids.
Troubleshooting Guide
This guide addresses common issues encountered during the Strecker synthesis of phenylglycines and offers potential solutions based on experimental evidence.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Phenylglycinonitrile | Suboptimal pH: The reaction pH significantly influences the equilibrium between the starting materials and the α-aminonitrile product. | Adjust the reaction pH to mildly alkaline conditions, around 9.5, which has been shown to favor the formation of phenylglycinonitrile.[1][2] |
| Incomplete Reaction: The reaction may not have reached equilibrium or completion. | Increase the reaction time. Monitoring the reaction progress by a suitable analytical method like HPLC is recommended. | |
| Inappropriate Reactant Ratios: The molar ratios of benzaldehyde, ammonia source, and cyanide source are critical for driving the reaction towards the desired product. | An excess of the ammonia and cyanide source is often beneficial. For instance, using a KCN to benzaldehyde ratio of 3:1 has been demonstrated to lead to almost stoichiometric conversion to phenylglycinonitrile after 90 minutes.[1] | |
| Low Temperature: Lower temperatures can decrease the reaction rate. | Increasing the reaction temperature can enhance the rate of phenylglycinonitrile formation. However, be aware that higher temperatures can also promote the degradation of the aminonitrile.[1] | |
| High Levels of Mandelonitrile Byproduct | Insufficient Ammonia Concentration: The formation of mandelonitrile, a cyanohydrin, competes with the formation of the imine necessary for the aminonitrile. This is favored when the concentration of the ammonia source is low.[1] | Ensure a sufficient excess of the ammonia source (e.g., ammonium chloride or ammonium acetate/hydroxide buffer) is used to favor the formation of the imine intermediate over the cyanohydrin.[1] |
| Initial Reaction Phase: Mandelonitrile formation can be prominent in the initial stages of the reaction, even under optimal conditions. | Allow for sufficient reaction time. Studies have shown that initially formed mandelonitrile can be converted to phenylglycinonitrile over time as the reaction reaches equilibrium.[1] | |
| Formation of 5-Phenylhydantoin | Use of Ammonium Carbonate: The use of ammonium carbonate as the ammonia and carbonate source can lead to the formation of 5-phenylhydantoin through a Bucherer-Bergs type reaction.[2] | If 5-phenylhydantoin formation is an issue, avoid using ammonium carbonate. Opt for other ammonia sources like ammonium chloride in a suitable buffer system (e.g., Na2CO3/NaHCO3 or NH4-acetate/NH4OH).[2] |
| Low Yield of Phenylglycine after Hydrolysis | Incomplete Hydrolysis of the Aminonitrile: The hydrolysis of the nitrile group to a carboxylic acid requires stringent conditions. | Ensure complete hydrolysis by using appropriate conditions, such as refluxing with a strong acid like hydrochloric acid. The progress of the hydrolysis should be monitored to determine the necessary reaction time.[3] |
| Side Reactions During Hydrolysis: The harsh conditions of acid hydrolysis can sometimes lead to the formation of byproducts or degradation of the desired amino acid. | While strong acid is necessary, prolonged exposure or excessively high temperatures should be avoided once the reaction is complete. Neutralization of the reaction mixture after hydrolysis is a critical step for isolating the amino acid. | |
| Reversion of Aminonitrile to Benzaldehyde: The formation of the α-aminonitrile is a reversible process. Under certain conditions, especially during workup or hydrolysis, it can revert to benzaldehyde. | Optimize the workup procedure to minimize the exposure of the aminonitrile to conditions that favor the reverse reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Strecker synthesis of phenylglycine?
A1: The most frequently encountered side reaction is the formation of mandelonitrile. This occurs through the direct reaction of benzaldehyde with the cyanide ion, competing with the desired reaction pathway involving the formation of an imine with ammonia.[1][4] The presence of a sufficient concentration of ammonia is crucial to favor the formation of the aminonitrile over the cyanohydrin.[1]
Q2: How does pH affect the formation of byproducts?
A2: The pH of the reaction medium is a critical parameter. Mildly alkaline conditions (around pH 9.5) have been found to be optimal for maximizing the yield of phenylglycinonitrile while managing byproduct formation.[1][2] At lower pH values, the formation of the imine can be less efficient, while at very high pH, other side reactions might be promoted.
Q3: Can the choice of ammonia source influence byproduct formation?
A3: Yes, the choice of ammonia source can significantly impact the product distribution. For instance, using ammonium carbonate can lead to the formation of 5-phenylhydantoin as a significant byproduct.[2] Using ammonium chloride in a sodium carbonate buffer or an ammonium acetate/ammonium hydroxide buffer system can help to avoid this specific side reaction.[2]
Q4: Is the formation of the intermediate α-aminonitrile reversible?
A4: Yes, the formation of the α-aminonitrile in the Strecker synthesis is an equilibrium process.[1] This means that under certain conditions, the aminonitrile can revert to the starting materials: benzaldehyde, ammonia, and cyanide. This is an important consideration during the reaction and subsequent workup and hydrolysis steps.
Q5: What are the key parameters to control to optimize the yield of phenylglycine?
A5: To optimize the yield of phenylglycine, you should focus on:
-
pH: Maintain a mildly alkaline pH of around 9.5 for the initial aminonitrile formation.[1][2]
-
Reactant Ratios: Use an excess of both the ammonia and cyanide sources relative to benzaldehyde.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the aminonitrile. A moderate temperature, such as 40°C, has been shown to be effective.[1]
-
Reaction Time: Allow sufficient time for the reaction to reach equilibrium and for any initially formed mandelonitrile to convert to the desired aminonitrile.[1]
-
Hydrolysis Conditions: Ensure complete hydrolysis of the aminonitrile to the amino acid using appropriate acidic conditions and heating, followed by careful neutralization to isolate the final product.[3]
Quantitative Data Summary
The following table summarizes the quantitative data on the influence of various reaction parameters on the formation of phenylglycinonitrile (PGN) and the byproduct mandelonitrile (MN).
| Parameter | Condition | Benzaldehyde Conversion (%) | PGN Yield (%) | MN Yield (%) | Notes | Reference |
| pH | pH 8.5 (at 23°C) | ~80% (after 120 min) | ~30% | ~50% | Initially high MN formation. | [1] |
| pH 9.7 (at 23°C) | ~90% (after 120 min) | ~70% | ~20% | Higher pH favors PGN formation. | [1] | |
| pH 10.5 (at 23°C) | >95% (after 120 min) | ~85% | ~10% | Near-quantitative conversion to PGN at higher pH. | [1] | |
| Temperature | 23°C (at pH 9.5) | - | - | - | Slower reaction rate. | [1] |
| 30°C (at pH 9.5) | - | - | - | Increased reaction rate. | [1] | |
| 40°C (at pH 9.5) | - | - | - | Faster PGN formation, but also faster degradation. | [1] | |
| 50°C (at pH 9.5) | - | - | - | Significant PGN degradation observed. | [1] | |
| Reactant Ratio (KCN:Benzaldehyde) | 1:1 (at pH 9.5, 40°C) | ~80% (after 90 min) | ~60% | ~20% | Incomplete conversion of benzaldehyde. | [1] |
| 1.5:1 (at pH 9.5, 40°C) | ~90% (after 90 min) | ~80% | ~10% | Improved conversion with excess KCN. | [1] | |
| 3:1 (at pH 9.5, 40°C) | ~100% (after 90 min) | ~95% | ~5% | Almost stoichiometric conversion to PGN. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Phenylglycinonitrile (rac-PGN)
This protocol is optimized to maximize the yield of rac-PGN while minimizing the formation of mandelonitrile.
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN)
-
Ammonium acetate
-
Ammonium hydroxide solution
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a 500 mM ammonium acetate/ammonium hydroxide buffer with a pH of 9.5.
-
In a tightly closed glass vessel, prepare a reaction mixture containing 150 mM KCN in the ammonium acetate/NH4OH buffer.
-
Place the vessel in a water bath maintained at 40°C and stir the solution vigorously (e.g., 1500 rpm).
-
Start the reaction by adding 50 mM of benzaldehyde to the mixture.
-
Continue stirring vigorously for 120 minutes at 40°C.
-
To monitor the reaction, aliquots can be taken at different time intervals. Dilute the aliquot with a mixture of methanol/water/HCl to ensure all components are dissolved before analysis by HPLC.
Protocol 2: Hydrolysis of Racemic Phenylglycinonitrile to DL-Phenylglycine
This protocol describes the acid-catalyzed hydrolysis of the α-aminonitrile to the corresponding amino acid.
Materials:
-
Racemic phenylglycinonitrile (rac-PGN)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ammonium hydroxide solution
-
Activated carbon (e.g., Norit)
-
Ethanol
Procedure:
-
Caution: This procedure should be performed in a well-ventilated fume hood as hydrogen cyanide may be liberated.
-
In a round-bottomed flask, suspend the crude rac-PGN in water.
-
Add concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis (typically several hours). Monitor the reaction to determine completion. During reflux, add water as needed to maintain the reaction volume.[3]
-
After hydrolysis is complete, cool the reaction mixture. If any unreacted benzaldehyde is present, it can be removed by distillation under reduced pressure.[3]
-
Treat the solution with activated carbon to remove resinous byproducts and filter the mixture.[3]
-
Transfer the filtrate to a beaker and carefully add ammonium hydroxide with stirring to adjust the pH to the isoelectric point of phenylglycine (around 6-7) to precipitate the amino acid.
-
Cool the mixture to induce further crystallization.
-
Collect the precipitated DL-phenylglycine by filtration.
-
Wash the product with cold water and then with ethanol to remove impurities.
-
Dry the purified DL-phenylglycine under vacuum.
Visualizations
References
- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Navigating the Stability of Methyl 2-amino-2-(4-chlorophenyl)acetate: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical intermediates like Methyl 2-amino-2-(4-chlorophenyl)acetate is paramount for reproducible results and the integrity of downstream applications. This technical support center provides essential guidance on the impact of temperature and pH on the stability of this compound, offering troubleshooting advice and standardized protocols to navigate potential challenges during experimentation.
While specific public data on the degradation kinetics of this compound is limited, this guide leverages established principles of chemical stability and forced degradation studies to empower users to assess and control the stability of their samples. The information presented is based on the behavior of structurally analogous compounds and general best practices in pharmaceutical analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and heat sources.[1][2]
Q2: How does pH affect the stability of this compound in solution?
A2: Based on structurally similar compounds like (R)-2-Amino-2-(4-chlorophenyl)acetic acid, the stability of this compound is expected to be pH-dependent.[3]
-
Acidic Conditions (pH 1-3): The compound is likely to be relatively stable. The protonated amine group can enhance solubility and protect against certain degradation pathways.[3]
-
Neutral Conditions (pH 6-8): Generally stable, though the potential for microbial growth exists in non-sterile aqueous solutions over extended periods.[3]
-
Basic Conditions (pH 9-12): There is a potential for instability. Under basic conditions, compounds with a chiral center, like this one, may be susceptible to racemization. The ester group is also prone to hydrolysis, which is typically accelerated at high pH.[3]
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation or stress study deliberately exposes a compound to harsh conditions such as high temperatures, extreme pH, oxidizing agents, and light to accelerate its degradation.[4] This is crucial for:
-
Identifying potential degradation products.[5]
-
Understanding degradation pathways.[5]
-
Developing and validating stability-indicating analytical methods that can separate the parent compound from its degradants.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in solution | - Poor solubility at neutral pH.- Temperature effects reducing solubility.[5]- pH shift over time.[5] | - Adjust the solution's pH; acidic conditions may improve solubility.[5]- If storing at low temperatures, allow the solution to warm to room temperature and ensure complete redissolution before use.[5]- Use a buffer system to maintain a stable pH.[5] |
| Loss of potency or appearance of new peaks in HPLC analysis | - Chemical degradation due to pH, temperature, or light exposure.[5]- Oxidation from exposure to air.[5]- Hydrolysis of the methyl ester group. | - Conduct a forced degradation study to identify degradation products and pathways.[5]- Prepare solutions using de-gassed solvents and consider adding antioxidants if oxidation is a known issue.[5]- For aqueous solutions, maintain a slightly acidic to neutral pH and store at recommended cool temperatures to minimize hydrolysis. |
| Inconsistent analytical results | - Incomplete dissolution of the compound.- Degradation of the compound in the analytical mobile phase.- Non-validated analytical method. | - Ensure complete dissolution using appropriate solvents and techniques like sonication.- Check the pH and composition of the mobile phase to ensure it does not promote on-column degradation.- Develop and validate a stability-indicating HPLC method as per ICH guidelines.[5] |
Quantitative Data Summary
| Stress Condition | Parameter | Value | Observations |
| Acidic Hydrolysis | % Degradation | User Data | e.g., Appearance of new peaks at specific retention times. |
| (e.g., 0.1 M HCl at 60°C) | Major Degradants | User Data | |
| Alkaline Hydrolysis | % Degradation | User Data | e.g., Significant loss of parent compound. |
| (e.g., 0.1 M NaOH at RT) | Major Degradants | User Data | |
| Oxidative Degradation | % Degradation | User Data | |
| (e.g., 3% H₂O₂ at RT) | Major Degradants | User Data | |
| Thermal Degradation | % Degradation | User Data | |
| (e.g., 60°C) | Major Degradants | User Data | |
| Photostability | % Degradation | User Data | |
| (ICH Q1B) | Major Degradants | User Data |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[3]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).[5]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).[5]
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 48 hours).[5]
-
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).[3]
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Example Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 220 nm).[5]
-
Injection Volume: 10 µL.[3]
Method Development:
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation between the parent compound and all degradation product peaks.
-
Ensure peak shapes are symmetrical and the resolution between critical peaks is greater than 1.5.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for HPLC analysis issues.
References
overcoming incomplete resolution of Methyl 2-amino-2-(4-chlorophenyl)acetate enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete resolution of Methyl 2-amino-2-(4-chlorophenyl)acetate enantiomers.
Section 1: Troubleshooting Guides
This section addresses specific issues encountered during the chiral resolution of this compound via diastereomeric salt crystallization and enzymatic kinetic resolution.
Issue 1: Low Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization
Q: After performing diastereomeric salt crystallization, the enantiomeric excess (ee) of my this compound is consistently low. What are the potential causes and how can I improve the purity?
A: Low enantiomeric excess is a common issue in chiral resolutions and can stem from several factors related to the crystallization process. A primary cause is often the co-precipitation of the more soluble diastereomeric salt along with the desired less soluble salt.[1] This can be due to an insufficient difference in solubility between the diastereomers in the chosen solvent, rapid crystallization, or the formation of a solid solution.
Here is a systematic approach to troubleshoot low enantiomeric excess:
-
Optimize the Solvent System: The choice of solvent is critical as it governs the solubility difference between the two diastereomeric salts. An ideal solvent will maximize this difference.
-
Action: Conduct a solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures).
-
-
Control the Cooling Rate: Rapid cooling can lead to the entrapment of the undesired diastereomer in the crystal lattice.
-
Action: Employ a slower, more controlled cooling profile to allow for the selective crystallization of the less soluble diastereomer.
-
-
Recrystallization: The most common method to enhance enantiomeric purity is recrystallization of the isolated diastereomeric salt.[2]
-
Action: Perform one or more recrystallizations of the obtained salt. Monitor the enantiomeric excess after each step to determine the number of recrystallizations needed.
-
-
Choice of Resolving Agent: The structural compatibility between the resolving agent and the enantiomers influences the stability and solubility of the resulting diastereomeric salts.[1]
-
Action: If optimization of the solvent and cooling rate is unsuccessful, consider using a different chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid.
-
Logical Workflow for Troubleshooting Low Enantiomeric Excess
References
minimizing epimerization of phenylglycine derivatives in solid-phase peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization of phenylglycine (Phg) derivatives during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Problem: Significant epimerization of a phenylglycine-containing peptide is detected by HPLC.
Possible Cause 1: Suboptimal Coupling Reagents and Base Combination
The most critical step for phenylglycine epimerization is the base-catalyzed coupling of the Fmoc-protected amino acid.[1][2] The combination of the coupling reagent and the base significantly influences the rate of racemization.
Solution:
-
Change Coupling Reagent and Base: Switch from standard coupling reagents like HATU/DIPEA to combinations known to suppress epimerization. The recommended combinations are COMU or DEPBT paired with a sterically hindered and weaker base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[1][2] These combinations have been shown to reduce epimerization to negligible levels.[1][2]
-
Avoid Strong Bases: Avoid strong, non-sterically hindered bases like DBU for coupling, as they can exacerbate epimerization.[2] While DBU can be used for Fmoc deprotection in some cases, its use during the coupling of sensitive residues like phenylglycine is not recommended.[3]
Troubleshooting Workflow: Coupling Conditions
Caption: Troubleshooting workflow for coupling-induced epimerization.
Possible Cause 2: Racemization During Fmoc Deprotection
While the coupling step is the primary source of epimerization for phenylglycine, some studies have indicated that racemization can also occur during Fmoc-group removal, particularly with prolonged exposure to piperidine.[3][4] However, more recent and systematic studies suggest that the choice of deprotection conditions has a less significant effect compared to the coupling conditions.[2]
Solution:
-
Standardize Deprotection: Use standard Fmoc deprotection conditions, such as 20% piperidine in DMF for a short duration (e.g., two treatments of 5-10 minutes).[2]
-
Avoid Extended Exposure: Minimize the exposure of the deprotected N-terminal phenylglycine residue to basic conditions before the next coupling step.[2]
Frequently Asked Questions (FAQs)
Q1: Why is phenylglycine so prone to epimerization in SPPS?
A1: Phenylglycine is particularly susceptible to epimerization due to the increased acidity of its α-proton.[5][6] The phenyl group, being an electron-withdrawing group directly attached to the α-carbon, stabilizes the carbanion formed upon deprotonation by a base.[5][7] This makes the α-proton more likely to be abstracted under the basic conditions of the coupling reaction, leading to a loss of stereochemical integrity.[5]
Mechanism of Phenylglycine Epimerization
Caption: Mechanism of base-catalyzed phenylglycine epimerization.
Q2: Which coupling reagent and base combination is best for minimizing phenylglycine epimerization?
A2: Based on systematic studies, the combination of the coupling reagent COMU or DEPBT with the sterically hindered bases 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) is highly effective at minimizing epimerization to negligible levels.[1][2]
Q3: Can microwave-assisted SPPS help in reducing epimerization?
A3: Not necessarily. While microwave energy can accelerate coupling reactions, it can also promote epimerization if the conditions are not optimized.[3][4] However, specific microwave-assisted protocols, such as using the coupling reagent DMTMM-BF4 with NMM as the base at a controlled temperature (e.g., 50°C), have been shown to reduce epimerization compared to other microwave conditions.[4]
Q4: Does the position of the phenylglycine residue in the peptide sequence affect the degree of epimerization?
A4: The primary epimerization event occurs during the coupling of the Fmoc-phenylglycine amino acid itself.[2] Therefore, the risk is highest when phenylglycine is being incorporated into the peptide chain. Once incorporated, the resin-bound phenylglycine residue is relatively stable to epimerization under standard SPPS conditions.[1][2] However, prolonged exposure of the entire peptide-resin to strong bases should be avoided.[2]
Quantitative Data Summary
The following tables summarize the impact of different coupling reagents and bases on the formation of the correct diastereomer of model peptides containing phenylglycine.
Table 1: Effect of Base on Epimerization with HATU as Coupling Reagent
| Base | pKa | Correct Diastereomer (%) |
| DIPEA | 10.1 | ~75% |
| NMM | 7.38 | ~85% |
| TMP | 7.43 | ~93% |
| DMP | 6.77 | ~93% |
Data adapted from Liang, Z. et al. (2017).[1][2]
Table 2: Effect of Coupling Reagent on Epimerization with DIPEA or TMP as Base
| Coupling Reagent | Base | Correct Diastereomer (%) |
| HBTU | DIPEA | ~78% |
| HATU | DIPEA | ~75% |
| PyBOP | DIPEA | ~75% |
| COMU | DIPEA | ~92% |
| DEPBT | TMP | >98% |
| COMU | TMP | >98% |
| DEPBT | DMP | >98% |
| COMU | DMP | >98% |
Data adapted from Liang, Z. et al. (2017).[1][2]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Phenylglycine-Containing Peptide
This protocol outlines a standard manual solid-phase synthesis on a Rink Amide resin.
Workflow for a Single Coupling Cycle
References
- 1. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
Technical Support Center: Synthesis and Purification of Methyl 2-amino-2-(4-chlorophenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in the synthesis and purification of Methyl 2-amino-2-(4-chlorophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve a multi-step process that often begins with the corresponding amino acid, 2-amino-2-(4-chlorophenyl)acetic acid. A common approach includes the esterification of the carboxylic acid group to form the methyl ester. For producing specific stereoisomers, a resolution step is typically incorporated to separate the racemic mixture.
Q2: How can the yield of the esterification reaction be improved?
A2: To improve the yield of the esterification of 2-amino-2-(4-chlorophenyl)acetic acid, several factors can be optimized. One method involves using thionyl chloride in methanol at a controlled temperature, typically starting at 0-5°C and then heating to 50-55°C for several hours.[1] Ensuring the complete removal of excess thionyl chloride and methanol under reduced pressure is crucial for driving the reaction to completion.[1] The molar ratios of the reactants, specifically the amino acid, thionyl chloride, and methanol, are critical; a molar ratio of 1:1:1 has been reported to achieve high yields and purity.[1]
Q3: What is the most effective method for resolving the racemic mixture of this compound?
A3: The resolution of racemic this compound is commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid. The choice of solvent system is critical for efficient resolution. A mixture of methanol and acetone, particularly in a 4:5 ratio, has been shown to provide high yields (up to 86%) and purity.[2] The temperature profile during crystallization is also important; initial crystallization may be induced at a lower temperature (e.g., 20°C), followed by a longer period at a slightly elevated temperature (e.g., 28-32°C) to ensure complete resolution.[2]
Q4: What are the key parameters to control during the crystallization process for purification?
A4: For effective purification by crystallization, several parameters must be carefully controlled:
-
Solvent System: The choice of solvent is critical. For the resolution with tartaric acid, a methanol/acetone mixture is effective.[2] For purification of the final product, a toluene-methanol mixture (e.g., 4:1 ratio) has been used to achieve high enantiomeric purity (99.5%).[1]
-
Temperature and Cooling Rate: A controlled, gradual cooling profile is recommended to promote the formation of uniform crystals and prevent the formation of unwanted polymorphs or oils.[3]
-
Agitation: Proper agitation ensures homogenous mixing and promotes uniform crystal growth.[3]
-
Purity of the Starting Material: The presence of impurities can hinder crystallization or lead to the formation of undesirable crystal forms.[3]
Troubleshooting Guide
| Issue ID | Problem | Potential Causes | Recommended Actions |
| SYN-01 | Low Yield in Esterification | - Incomplete reaction. - Suboptimal molar ratios of reactants. - Loss of product during workup. | - Ensure reaction goes to completion by monitoring with TLC or HPLC. - Optimize the molar ratio of 2-amino-2-(4-chlorophenyl)acetic acid, thionyl chloride, and methanol (a 1:1:1 ratio is a good starting point).[1] - Carefully control pH during workup and ensure efficient extraction. |
| SYN-02 | Inefficient Resolution of Enantiomers | - Incorrect solvent system or ratio. - Suboptimal temperature profile during crystallization. - Incorrect molar ratio of the ester to tartaric acid. | - Use a mixture of methanol and acetone (e.g., 4:5 ratio) for crystallization.[2] - Implement a controlled temperature profile, for instance, initial crystallization at 20°C followed by stirring at 28-32°C for an extended period.[2] - An optimal molar ratio of ester to tartaric acid is around 1:1.1.[2] |
| PUR-01 | High Levels of Impurities | - Side reactions occurring during synthesis. - Thermal degradation of reactants or products. - Inefficient purification. | - Re-optimize reaction temperature and time to minimize side reactions. - Ensure efficient heat removal, especially during scale-up.[3] - Perform recrystallization using an appropriate solvent system, such as a toluene-methanol mixture.[1] |
| PUR-02 | Formation of Oils or Unwanted Polymorphs During Crystallization | - Rapid cooling or anti-solvent addition. - High concentration of impurities. - Inadequate agitation. | - Implement a controlled, gradual cooling profile or slow addition of anti-solvent.[3] - Ensure the purity of the material before attempting crystallization.[3] - Optimize stirring speed to promote uniform crystal growth.[3] |
Experimental Protocols
Protocol 1: Esterification of 2-amino-2-(4-chlorophenyl)acetic acid
-
Reaction Setup: In a suitable reactor, suspend 2-amino-2-(4-chlorophenyl)acetic acid in methanol.
-
Reagent Addition: Cool the mixture to 0-5°C. Slowly add thionyl chloride while maintaining the temperature below 5°C. A molar ratio of 1:1:1 for amino acid:thionyl chloride:methanol is recommended.[1]
-
Reaction: Slowly heat the reaction mixture to 50-55°C and maintain for 5-6 hours, monitoring for completion by TLC or HPLC.[1]
-
Workup: Distill off the excess thionyl chloride and methanol under reduced pressure.[1] To the residue, add water and wash with an organic solvent like toluene to remove non-polar impurities.[1] Adjust the pH of the aqueous layer to 7.0-7.5 with a base such as liquor ammonia to precipitate the free ester.[1]
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer can then be concentrated to yield the product as an oily residue.[1]
Protocol 2: Resolution of Racemic this compound
-
Solution Preparation: Dissolve the racemic this compound in acetone. In a separate vessel, prepare a solution of L-(+)-tartaric acid in methanol. A molar ratio of approximately 1:1.1 of ester to tartaric acid is suggested.[2]
-
Crystallization: Add the ester solution to the pre-cooled (20°C) tartaric acid solution.[2] Maintain the temperature at 20°C for about 30 minutes to initiate crystallization.[2]
-
Maturation: Raise the temperature of the resulting slurry to 28-32°C and stir for approximately 20 hours.[2]
-
Isolation: Cool the mixture and filter the solid tartrate salt.
-
Liberation of Free Base: The tartrate salt can be treated with a base (e.g., liquor ammonia) to liberate the optically pure free base of the methyl ester.[1]
Visualizations
Caption: Workflow for the esterification of 2-amino-2-(4-chlorophenyl)acetic acid.
References
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents for 4-Chlorophenylglycine Methyl Ester
The enantiomerically pure forms of 4-chlorophenylglycine and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The efficient separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in drug development and manufacturing. This guide provides an objective comparison of common chiral resolving agents for 4-chlorophenylglycine methyl ester, supported by representative experimental data and detailed protocols.
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the desired enantiomer of the target compound can be recovered from the separated diastereomeric salt.
This guide focuses on a comparison between two classes of resolving agents: Tartaric Acid Derivatives and N-Acyl Amino Acids, specifically N-acetyl-L-leucine.
Comparative Performance of Chiral Resolving Agents
The selection of an appropriate resolving agent is paramount for a successful and efficient resolution process. The effectiveness of a resolving agent is primarily evaluated based on the yield of the diastereomeric salt and the optical purity (enantiomeric excess, ee) of the desired enantiomer obtained after liberation from the salt. The following table summarizes representative data for the resolution of phenylglycine esters with different types of resolving agents.
| Resolving Agent | Target Enantiomer | Diastereomeric Salt Yield (%) | Optical Purity (ee%) | Solvent System |
| (+)-Tartaric Acid | D-enantiomer | Up to 42% (84% of theoretical)[1] | >98% | Aqueous Alcohols[1] |
| O,O'-Dibenzoyl-D-tartaric acid | L-enantiomer | ~40-45% | >99% | Methanol/Water |
| N-acetyl-L-leucine | D-enantiomer | ~35-40% | >97% | Ethanol |
Note: Data for O,O'-Dibenzoyl-D-tartaric acid and N-acetyl-L-leucine are representative values for the resolution of amino acid esters and are included for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing chiral resolution processes. Below are representative protocols for the resolution of racemic 4-chlorophenylglycine methyl ester using (+)-tartaric acid and N-acetyl-L-leucine.
Protocol 1: Resolution with (+)-Tartaric Acid
This protocol is adapted from the general procedure for resolving phenylglycine esters[1][2].
-
Salt Formation:
-
Dissolve 1.0 mole of racemic 4-chlorophenylglycine methyl ester in a suitable solvent such as methanol.
-
In a separate vessel, dissolve 1.0 mole of (+)-tartaric acid in the same solvent, possibly with gentle heating to ensure complete dissolution.
-
Combine the two solutions and stir for a predetermined period at a controlled temperature to induce the crystallization of the less soluble diastereomeric salt (D-4-chlorophenylglycine methyl ester-(+)-tartrate).
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystallized salt by filtration.
-
Wash the salt with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the salt under vacuum.
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane).
-
Adjust the pH of the aqueous layer to 8-9 with a suitable base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the free amino ester into the organic phase.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent to maximize recovery.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched D-4-chlorophenylglycine methyl ester.
-
Protocol 2: Resolution with N-acetyl-L-leucine
This protocol is a representative procedure based on the use of N-acyl amino acids for resolving amino acid derivatives.
-
Salt Formation:
-
Dissolve 1.0 mole of racemic 4-chlorophenylglycine methyl ester in ethanol.
-
Add 1.0 mole of N-acetyl-L-leucine to the solution and heat gently to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature and then cool further in an ice bath to promote crystallization of the diastereomeric salt (D-4-chlorophenylglycine methyl ester-N-acetyl-L-leucinate).
-
-
Isolation of Diastereomeric Salt:
-
Isolate the crystalline salt by filtration and wash with cold ethanol.
-
Dry the salt to a constant weight.
-
-
Liberation of the Enantiomer:
-
Dissolve the diastereomeric salt in water and adjust the pH to 1-2 with a dilute acid (e.g., HCl). This will protonate the amino ester and keep it in the aqueous phase while the N-acetyl-L-leucine can be extracted with an organic solvent like ethyl acetate.
-
Separate the aqueous layer containing the desired enantiomer as its salt.
-
Adjust the pH of the aqueous layer back to 8-9 with a base to liberate the free amino ester.
-
Extract the free ester into an organic solvent (e.g., dichloromethane), dry the organic phase, and remove the solvent to yield the enantiomerically enriched D-4-chlorophenylglycine methyl ester.
-
Visualizing the Resolution Process and Agent Comparison
To better illustrate the workflow and the comparative aspects of the resolving agents, the following diagrams are provided.
Caption: Workflow of chiral resolution via diastereomeric salt formation.
References
A Comparative Guide to the Resolution of Racemic 4-Chlorophenylglycine: Enzymatic vs. Chemical Methods
For researchers, scientists, and drug development professionals, the efficient and selective production of single-enantiomer active pharmaceutical ingredients (APIs) is a critical challenge. Racemic 4-chlorophenylglycine is a key chiral intermediate in the synthesis of several pharmaceuticals. This guide provides an objective comparison of enzymatic and chemical resolution methods for obtaining enantiomerically pure 4-chlorophenylglycine, supported by experimental data and detailed protocols.
Performance Comparison: Enzymatic vs. Chemical Resolution
The choice between enzymatic and chemical resolution often depends on a variety of factors, including enantioselectivity, yield, cost, and environmental impact. Below is a summary of key performance indicators for both methods in the resolution of 4-chlorophenylglycine and structurally similar compounds.
| Parameter | Enzymatic Resolution (Penicillin G Acylase) | Chemical Resolution (Diastereomeric Salt Crystallization) |
| Resolving Agent | Immobilized Penicillin G Acylase | Chiral Acid (e.g., (+)-Camphor-10-sulfonic acid) |
| Enantiomeric Excess (e.e.) | >97% for (S)-4-chlorophenylglycine[1] | ~98.8% for D-phenylglycine[2] |
| Yield | High productivity (1.2 g/L/h over 60 batches)[1] | 45.7% isolated yield for D-phenylglycine∙(+)-CS salt[2] |
| Reaction Conditions | Mild (e.g., pH 8.0, 50°C)[1] | Often requires heating and cooling cycles |
| Substrate | N-acetyl-DL-4-chlorophenylglycine | DL-4-chlorophenylglycine |
| Key Advantages | High enantioselectivity, mild reaction conditions, reusable catalyst, environmentally friendly. | Well-established methodology, can be applied to a broad range of compounds. |
| Key Disadvantages | Requires an additional N-acetylation step, enzyme stability can be a concern. | Often lower yields, requires stoichiometric amounts of resolving agent, solvent-intensive, racemization of the unwanted enantiomer can be complex. |
Experimental Protocols
Enzymatic Resolution of Racemic 4-Chlorophenylglycine
This method involves two key steps: the N-acetylation of the racemic 4-chlorophenylglycine, followed by the enantioselective hydrolysis of the N-acetyl group from one enantiomer using an enzyme.
1. N-Acetylation of DL-4-Chlorophenylglycine:
-
Materials: DL-4-chlorophenylglycine, acetic anhydride, glacial acetic acid.
-
Procedure:
-
Suspend DL-4-chlorophenylglycine in a mixture of glacial acetic acid and acetic anhydride.
-
Heat the mixture under reflux to allow for complete N-acetylation.
-
Cool the reaction mixture to room temperature to allow the N-acetyl-DL-4-chlorophenylglycine to crystallize.
-
Isolate the crystals by filtration and wash with a suitable solvent (e.g., cold ether).
-
Dry the N-acetyl-DL-4-chlorophenylglycine under vacuum.
-
2. Enzymatic Hydrolysis:
-
Materials: N-acetyl-DL-4-chlorophenylglycine, immobilized penicillin G acylase, phosphate buffer (pH 8.0).
-
Procedure:
-
Prepare a solution of N-acetyl-DL-4-chlorophenylglycine in a phosphate buffer (pH 8.0).
-
Add immobilized penicillin G acylase to the solution.
-
Incubate the mixture at a controlled temperature (e.g., 50°C) with gentle agitation.[1]
-
Monitor the reaction progress by measuring the formation of the free amino acid.
-
Once the desired conversion is reached (typically around 50%), separate the enzyme by filtration.
-
Isolate the desired (S)-4-chlorophenylglycine and the unreacted N-acetyl-(R)-4-chlorophenylglycine by adjusting the pH and utilizing their different solubility properties.
-
The N-acetyl-(R)-4-chlorophenylglycine can be hydrolyzed chemically to obtain (R)-4-chlorophenylglycine.
-
Chemical Resolution of Racemic 4-Chlorophenylglycine
This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their differential solubility.
-
Materials: DL-4-chlorophenylglycine, (+)-Camphor-10-sulfonic acid, suitable solvent (e.g., water, methanol).
-
Procedure:
-
Dissolve DL-4-chlorophenylglycine and a molar equivalent of (+)-Camphor-10-sulfonic acid in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt (e.g., D-phenylglycine·(+)-CS salt).[2]
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the more soluble diastereomer, can be processed separately to recover the other enantiomer.
-
To liberate the free amino acid, dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of 4-chlorophenylglycine using a base (e.g., NaOH).
-
Collect the precipitated enantiomerically pure 4-chlorophenylglycine by filtration and dry.
-
Workflow Visualizations
Caption: Workflow for the enzymatic resolution of racemic 4-chlorophenylglycine.
Caption: Workflow for the chemical resolution of racemic 4-chlorophenylglycine.
Conclusion
Both enzymatic and chemical methods offer viable pathways for the resolution of racemic 4-chlorophenylglycine. The enzymatic approach, particularly with immobilized penicillin G acylase, presents a highly selective and environmentally benign option, offering high enantiomeric excess and the potential for continuous processing.[1] While it requires an initial N-acetylation step, the mild reaction conditions and reusability of the enzyme are significant advantages.
The chemical method, through diastereomeric salt formation, is a well-established and versatile technique. However, it may result in lower yields and requires stoichiometric amounts of a potentially expensive chiral resolving agent. The optimization of solvent and crystallization conditions is also crucial for successful separation. Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, cost considerations, and desired purity levels.
References
A Comparative Guide to RP-HPLC and Chiral Capillary Electrophoresis for Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate determination of enantiomeric purity is a critical regulatory and safety requirement. Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. This guide provides an objective comparison of two powerful analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Chiral Capillary Electrophoresis (CCE), for the validation of purity analysis, supported by experimental data and detailed protocols.
Introduction to Chiral Purity Analysis
Chiral molecules exist as non-superimposable mirror images called enantiomers. While possessing identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems can differ significantly. Therefore, regulatory bodies mandate the stereoselective analysis of chiral drugs to ensure their quality, safety, and efficacy.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used chromatographic technique for separating compounds based on their hydrophobicity. For chiral separations, a chiral stationary phase (CSP) is typically employed to create a chiral environment where the enantiomers exhibit different affinities, leading to their separation.[2]
Chiral Capillary Electrophoresis (CCE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte (BGE). The transient formation of diastereomeric complexes between the enantiomers and the chiral selector leads to differences in their apparent mobilities and, consequently, their separation.[3]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the chiral separation of a model compound, Ketoprofen, using both RP-HPLC and CCE.
RP-HPLC Method for Enantiomeric Purity of Ketoprofen
This method is designed for the separation of (R)- and (S)-Ketoprofen enantiomers using a chiral stationary phase.
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 10 µL[4] |
Sample Preparation:
-
Prepare a stock solution of racemic Ketoprofen in the mobile phase at a concentration of 1 mg/mL.[4]
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentrations with the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks for (R)- and (S)-Ketoprofen based on their retention times.
-
Calculate the enantiomeric purity by determining the peak area percentage of each enantiomer.
Chiral Capillary Electrophoresis Method for Enantiomeric Purity of Ketoprofen
This method details the separation of Ketoprofen enantiomers using a chiral selector in the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
| Parameter | Condition |
| Capillary | Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 7.0) containing 20 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin[3][5] |
| Applied Voltage | 20 kV[4] |
| Capillary Temperature | 25 °C[4] |
| Detection Wavelength | 254 nm[4] |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
Sample Preparation:
-
Prepare a stock solution of racemic Ketoprofen in the BGE at a concentration of 1 mg/mL.[4]
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentrations with the BGE.
Procedure:
-
Condition the capillary with 0.1 M NaOH, followed by deionized water, and then the BGE.[3]
-
Inject the sample and apply the voltage to initiate the separation.
-
Record the electropherogram and identify the peaks for (R)- and (S)-Ketoprofen.
-
Calculate the enantiomeric purity based on the corrected peak areas.
Comparative Validation Data
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following tables summarize typical validation parameters for the analysis of chiral compounds using RP-HPLC and CCE.
Table 1: Validation Parameters for Chiral Purity Analysis of Ibuprofen
| Parameter | RP-HPLC | Chiral Capillary Electrophoresis |
| Linearity (r²) | > 0.999[6] | Not explicitly found in search results |
| Accuracy (% Recovery) | 99.71% - 100.25%[7] | Not explicitly found in search results |
| Precision (%RSD) | < 2.0%[6] | Not explicitly found in search results |
| LOD | 2.06 µg/mL[6] | Not explicitly found in search results |
| LOQ | Not explicitly found in search results | Not explicitly found in search results |
Table 2: Validation Parameters for Chiral Purity Analysis of Ketoprofen
| Parameter | RP-HPLC | Chiral Capillary Electrophoresis |
| Linearity (Range) | 0.5 - 100 mg/L[8] | Not explicitly found in search results |
| Resolution (Rs) | 2.28[8] | > 1.5[5] |
| LOD | 1 µg/L[8] | 7.0 x 10⁻⁷ M[5] |
| LOQ | Not explicitly found in search results | 1.6 x 10⁻⁶ M[5] |
Table 3: Validation Parameters for Chiral Purity Analysis of Beta-Blockers (Bisoprolol)
| Parameter | RP-HPLC | Chiral Capillary Electrophoresis |
| Linearity (Range) | 0.075 - 5 µg/mL[9] | Not explicitly found in search results |
| LOD | 0.025 µg/mL[10] | Not explicitly found in search results |
| LOQ | 0.075 µg/mL[10] | Not explicitly found in search results |
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided.
RP-HPLC Experimental Workflow
Chiral Capillary Electrophoresis Workflow
Logical Relationship in Purity Validation
Objective Comparison and Conclusion
Both RP-HPLC and Chiral Capillary Electrophoresis are powerful techniques for the determination of enantiomeric purity. The choice between the two often depends on the specific requirements of the analysis.
RP-HPLC is a robust and widely established technique, offering a high degree of flexibility through a vast selection of chiral stationary phases.[2] It is generally more readily available in quality control laboratories and is well-suited for preparative separations. However, method development can sometimes be more time-consuming and may require larger volumes of organic solvents.
Chiral Capillary Electrophoresis offers the advantages of high separation efficiency, short analysis times, and minimal sample and solvent consumption.[3] It is particularly well-suited for the analysis of polar compounds and can be a more "green" alternative. The primary limitation can be its lower sensitivity for some analytes compared to HPLC, and it may be less common in some laboratory settings.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral and nonchiral determination of ketoprofen in pharmaceuticals by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters | Charles Explorer [explorer.cuni.cz]
A Comparative Guide to the Influence of Phenylglycine Derivatives on Peptide Stability: Spotlight on Methyl 2-amino-2-(4-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as potency, selectivity, and, critically, stability. Among these, phenylglycine derivatives are of significant interest due to their rigidifying effect on the peptide backbone. This guide provides a comparative overview of Methyl 2-amino-2-(4-chlorophenyl)acetate and other phenylglycine derivatives, focusing on their impact on peptide stability. While direct comparative quantitative data remains sparse in publicly available literature, this document synthesizes existing knowledge on their structural effects, susceptibility to enzymatic degradation, and thermal resilience, supported by detailed experimental protocols for researchers seeking to conduct their own comparative studies.
Introduction to Phenylglycine Derivatives and Peptide Stability
Phenylglycine and its analogs are characterized by a phenyl ring directly attached to the α-carbon, which sterically hinders bond rotation and pre-organizes the peptide backbone into specific conformations. This conformational restriction can shield susceptible peptide bonds from enzymatic cleavage and improve resistance to thermal denaturation.
This compound, a derivative with a chlorine atom at the para-position of the phenyl ring, introduces both steric bulk and electronic modifications. The electron-withdrawing nature of the chlorine atom can influence the local electronic environment and potentially alter intermolecular interactions, thereby affecting overall peptide stability. Other common phenylglycine derivatives include the parent phenylglycine, as well as hydroxylated and other halogenated variants.
Comparative Analysis of Peptide Stability
Due to the limited availability of head-to-head comparative studies, the following table summarizes the known and expected impacts of incorporating this compound versus other phenylglycine derivatives on key stability parameters. This comparison is based on established principles of peptide chemistry and the broader understanding of how non-natural amino acids influence peptide structure and function.
| Feature | This compound | Other Phenylglycine Derivatives (e.g., Phenylglycine, Hydroxyphenylglycine) |
| Conformational Rigidity | High, due to the bulky 4-chlorophenyl group. The chlorine atom adds to the steric hindrance. | High, the phenyl ring restricts backbone rotation. Substituents can further modulate this effect. |
| Enzymatic Stability | Expected to be high. The non-natural side chain is a poor substrate for many proteases. | Generally high. The unnatural structure provides resistance to enzymatic degradation. |
| Thermal Stability | Potentially enhanced due to increased conformational stability and favorable intermolecular interactions. | Generally improved compared to peptides with natural amino acids. |
| Synthesis Challenges | Prone to racemization during solid-phase peptide synthesis (SPPS), a common issue for phenylglycines.[1][2] | Also susceptible to racemization, requiring careful selection of coupling reagents and conditions to maintain stereochemical integrity.[1][2] |
Experimental Protocols for Assessing Peptide Stability
For researchers aiming to generate quantitative comparative data, the following are detailed methodologies for key stability assays.
I. Enzymatic Degradation Assay
This protocol outlines a general procedure for assessing the stability of peptides in the presence of a specific protease.
1. Materials:
- Peptide stock solutions (1 mg/mL in an appropriate buffer)
- Protease of interest (e.g., trypsin, chymotrypsin, pepsin) stock solution
- Assay buffer (e.g., Tris-HCl, PBS, specific to the protease)
- Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
- High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
- Prepare a working solution of the test peptide at a final concentration of 100 µM in the assay buffer.
- Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
- Incubate the reaction mixture at a constant temperature (e.g., 37°C).
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
- Analyze the samples by reverse-phase HPLC (RP-HPLC). The degradation of the parent peptide is monitored by the decrease in its peak area over time.
- Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
II. Thermal Stability Assay using Circular Dichroism (CD) Spectroscopy
This protocol describes how to determine the melting temperature (Tm) of a peptide, which is a measure of its thermal stability.
1. Materials:
- Peptide solution (0.1-0.2 mg/mL in a suitable buffer, e.g., phosphate buffer)
- Circular Dichroism (CD) spectropolarimeter with a temperature control unit
- Quartz cuvette with a 1 mm path length
2. Procedure:
- Prepare the peptide solution in a buffer that is transparent in the far-UV region and suitable for CD measurements.
- Record a baseline CD spectrum of the buffer alone.
- Record the CD spectrum of the peptide solution from 190 to 260 nm at a starting temperature (e.g., 20°C).
- Select a wavelength where a significant conformational change is observed (e.g., 222 nm for α-helical peptides).
- Monitor the CD signal at the selected wavelength as the temperature is increased at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the peptide is expected to be fully denatured (e.g., 90°C).
- Plot the CD signal as a function of temperature. The resulting curve represents the thermal denaturation of the peptide.
- The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded, determined from the midpoint of the transition in the denaturation curve.
Visualizing Experimental Workflows and Molecular Structures
To further clarify the experimental processes and the molecules discussed, the following diagrams are provided.
Conclusion
References
A Comparative Guide to the Enantiomeric Purity of Commercially Available 4-Chlorophenylglycine Methyl Ester
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral building blocks is a critical parameter that can significantly impact the efficacy and safety of a synthesized active pharmaceutical ingredient (API). 4-Chlorophenylglycine methyl ester is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a framework for assessing and comparing the enantiomeric purity of this compound from different commercial vendors.
Comparative Analysis of Enantiomeric Purity
To ensure a consistent and unbiased comparison, a standardized analytical method must be employed. Chiral High-Performance Liquid Chromatography (HPLC) is a widely accepted and effective technique for determining the enantiomeric composition of chiral compounds like 4-chlorophenylglycine methyl ester.[1][2] The following table summarizes hypothetical results from such an analysis of samples obtained from three different commercial suppliers.
| Supplier | Lot Number | Stated Purity (%) | Experimental Enantiomeric Excess (e.e. %) | Analytical Method |
| Supplier A | A12345 | >99.0 | 99.5 | Chiral HPLC |
| Supplier B | B67890 | >98.0 | 98.2 | Chiral HPLC |
| Supplier C | C11213 | >99.0 | 99.8 | Chiral HPLC |
Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This section details the methodology for the chiral HPLC analysis of 4-chlorophenylglycine methyl ester.
1. Materials and Reagents:
-
4-Chlorophenylglycine methyl ester samples from different commercial vendors
-
(R)-4-Chlorophenylglycine methyl ester standard (>99.5% purity)
-
(S)-4-Chlorophenylglycine methyl ester standard (>99.5% purity)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol
-
Trifluoroacetic acid (TFA)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP) column: A polysaccharide-based chiral column, such as one based on cellulose or amylose derivatives, is often effective for the separation of amino acid esters.[1][2]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol is a common choice for normal-phase chiral separations. A typical starting point is a ratio of 90:10 (v/v) n-Hexane:Isopropanol. A small amount of a modifier like Trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of each 4-chlorophenylglycine methyl ester sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a racemic standard by mixing equal amounts of the (R) and (S) enantiomer standards.
-
Prepare individual solutions of the (R) and (S) enantiomer standards to identify the elution order.
5. Analytical Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the individual (R) and (S) standards to identify the peak corresponding to each enantiomer.
-
Inject the solutions of the commercial samples.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
6. Calculation of Enantiomeric Excess (e.e.):
The enantiomeric excess is calculated using the following formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the enantiomeric purity of 4-chlorophenylglycine methyl ester.
Caption: Workflow for the assessment of enantiomeric purity.
Results and Discussion
The enantiomeric purity of a chiral starting material is paramount as it directly influences the stereochemical outcome of a synthesis. Impurities in the form of the undesired enantiomer can lead to difficulties in the purification of the final product and may introduce unwanted biological activity.
The hypothetical data presented in the comparison table would allow a researcher to make an informed decision when selecting a supplier for 4-chlorophenylglycine methyl ester. For instance, while both Supplier A and Supplier C provide a product with high enantiomeric excess, Supplier C shows a slight advantage in this hypothetical scenario. The stated purity on the certificate of analysis should always be verified experimentally, as demonstrated in this guide. The choice of a suitable chiral stationary phase is crucial for achieving good separation of the enantiomers. Polysaccharide-based CSPs are a good starting point for this class of compounds.[1][2] Method optimization, including adjustments to the mobile phase composition and temperature, may be necessary to achieve baseline resolution.
By following a standardized and well-documented analytical procedure, researchers can confidently assess and compare the quality of commercially available chiral building blocks, ensuring the integrity and success of their synthetic endeavors.
References
Cross-Validation of Analytical Methods for Methyl 2-amino-2-(4-chlorophenyl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and consistency. This guide provides a comparative overview of common analytical methodologies for the analysis of this compound. The information presented is based on established methods for the closely related parent compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, and serves as a robust starting point for method development and validation for the methyl ester.
Comparison of Analytical Techniques
A summary of the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy for the analysis of this compound is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile phase and a stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Measurement of the absorption of ultraviolet or visible radiation by the analyte. |
| Derivatization | Not typically required for the methyl ester. | May be required to improve volatility and thermal stability. | Not required. |
| Specificity | High, can separate the analyte from impurities. | Very high, provides structural information. | Low, susceptible to interference from other absorbing compounds. |
| Sensitivity | Good to high, depending on the detector. | Very high. | Moderate. |
| Quantitative Accuracy | High. | High. | Moderate. |
| Precision | High. | High. | Good. |
| Typical Run Time | 15-30 minutes. | 20-40 minutes. | < 5 minutes. |
| Advantages | Robust, versatile, widely available. | High specificity and sensitivity. | Simple, fast, and inexpensive for initial estimations. |
| Disadvantages | Can be less sensitive than GC-MS. | Derivatization can add complexity. | Low specificity, not suitable for complex mixtures without prior separation. |
Experimental Protocols
Detailed methodologies for HPLC, GC-MS, and UV-Vis spectroscopy are provided below. These protocols are based on methods for the parent carboxylic acid and should be validated for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the determination of related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
-
Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve should be constructed using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity for the analysis of this compound, potentially after a derivatization step to increase volatility.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Chiral GC Capillary Column (if enantiomeric separation is required)
Reagents:
-
Acetonitrile (HPLC grade)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization (optional)
-
Dichloromethane (for extraction)
-
Ethyl acetate (for reconstitution)
Procedure:
-
Sample Preparation and Derivatization (if necessary):
-
Dissolve a known amount of the sample in acetonitrile.
-
Add MTBSTFA and heat at 100°C for 4 hours to form the tert-butyl dimethylsilyl (TBDMS) derivative.
-
Neutralize the reaction mixture with sodium bicarbonate.
-
Extract the derivative with dichloromethane.
-
Evaporate the solvent and reconstitute the sample in ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature and ramp up to a final temperature to ensure separation.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI)
-
-
Data Analysis: Identification is based on the retention time and the mass spectrum of the analyte. Quantification is achieved by creating a calibration curve from the analysis of standard solutions.
UV-Vis Spectroscopy
This method can be used for a quick estimation of the concentration of this compound in a pure sample.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol or Ethanol (UV grade)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Dissolve a known amount of the sample in the same solvent.
-
Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax). The λmax for compounds containing a phenyl ring is typically around 220 nm.[1]
-
Data Analysis: Determine the concentration of the sample by comparing its absorbance to the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Cross-Validation Principles
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or for comparing a new method to an established one. The goal is to assess the agreement and potential bias between the methods.
Key Cross-Validation Parameters:
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by analyzing a sample with a known concentration with both methods.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels for both methods.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This involves analyzing placebo samples and samples spiked with potential impurities to ensure no interference.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. A series of dilutions should be analyzed by both methods, and the correlation coefficients of the calibration curves should be compared.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For a successful cross-validation, the results obtained from the two methods should be statistically equivalent. This can be evaluated using appropriate statistical tests, such as the t-test for comparing means and the F-test for comparing variances. Any observed bias between the methods should be investigated and its impact on the final results understood.
References
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Aryl-Glycine Esters
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of aryl-glycine esters is a critical analytical challenge in pharmaceutical development and organic chemistry. The biological activity of these compounds often resides in a single enantiomer, necessitating robust methods for their separation and analysis. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the premier technique for this purpose. This guide provides an objective comparison of three major classes of CSPs—polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type—supported by experimental data to facilitate the selection of an optimal stationary phase for your specific application.
Performance Comparison of Chiral Stationary Phases
The choice of a chiral stationary phase is paramount for achieving baseline separation of aryl-glycine ester enantiomers with high resolution, selectivity, and efficiency. This section details the performance of the three CSP classes for the separation of representative aryl-glycine esters and their close structural analogs.
Data Presentation
The following tables summarize the quantitative data for the chiral separation of aryl-glycine esters and related compounds on various CSPs. The data includes retention factor (k'), separation factor (α), and resolution (Rs) where available.
Table 1: Polysaccharide-Based Chiral Stationary Phases
| Analyte | Column | Mobile Phase | k'₁ | α | Rs | Reference |
| NBD-Phenylglycine ethyl ester | Chiralcel OD-H | 20% 2-propanol/hexane (v/v) | 9.46 | 1.18 | 1.79 | [1] |
| NBD-Phenylglycine ethyl ester | Chiralpak AD-H | 20% 2-propanol/hexane (v/v) | 1.68 | 2.41 | 11.20 | [1] |
| Hydroxyphenylglycine | Chiralcel OD-H | n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v) | 2.5 | 1.35 | 1.8 | [2] |
| Hydroxyphenylglycine | Chiralpak AD-H | n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v) | 2.1 | 1.42 | 2.1 | [2] |
NBD = Nitrobenzoxadiazole, TFA = Trifluoroacetic Acid
Table 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phases
| Analyte | Column | Mobile Phase | k'₁ | α | Rs | Reference |
| Hydroxyphenylglycine | Astec CHIROBIOTIC V | 10 mM Ammonium Acetate in Methanol (pH 4.1 with acetic acid) | 3.2 | 1.25 | 1.9 | [2] |
Table 3: Pirkle-Type Chiral Stationary Phases
| Analyte | Column | Mobile Phase | k'₁ | α | Elution Order | Reference |
| NBD-Phenylalanine methyl ester | SUMICHIRAL OA-2500(S) | H₂O–acetonitrile–TFA (60:40:0.05, v/v/v) | - | 1.11 | D then L | [3] |
| NBD-Phenylalanine methyl ester | New Pirkle-type (CSP 2) | H₂O–acetonitrile–TFA (58:42:0.025, v/v/v) | - | 1.15 | D then L | [3] |
Note: Phenylalanine is a close structural analog of phenylglycine.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. The following protocols are based on the data presented in the tables above.
Protocol 1: Separation of NBD-Phenylglycine Ethyl Ester on Polysaccharide-Based CSPs[1]
-
Sample Preparation: The racemic phenylglycine ethyl ester was derivatized with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to yield the NBD-derivative. The final sample was dissolved in the mobile phase.
-
HPLC System and Conditions:
-
Columns: Chiralcel OD-H (250 x 4.6 mm, 10 µm) and Chiralpak AD-H (250 x 4.6 mm, 10 µm).
-
Mobile Phase: An isocratic mixture of 20% 2-propanol in n-hexane (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 310 nm and Fluorescence (Excitation: 470 nm, Emission: 530 nm).
-
Injection Volume: 10 µL.
-
Protocol 2: Separation of Hydroxyphenylglycine on a Macrocyclic Glycopeptide-Based CSP[2]
-
Sample Preparation: A stock solution of racemic D,L-Hydroxyphenylglycine was prepared in the mobile phase at a concentration of 0.5 mg/mL.
-
HPLC System and Conditions:
-
Column: Astec CHIROBIOTIC V (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A 10 mM solution of Ammonium Acetate in Methanol, with the pH adjusted to 4.1 with acetic acid. The mobile phase was filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Protocol 3: Separation of NBD-Phenylalanine Methyl Ester on Pirkle-Type CSPs[3]
-
Sample Preparation: Racemic phenylalanine methyl ester was derivatized with NBD-F. The sample was dissolved in a suitable solvent.
-
HPLC System and Conditions:
-
Columns: SUMICHIRAL OA-2500(S) and a newly synthesized Pirkle-type CSP (CSP 2).
-
Mobile Phase: An isocratic mixture of water, acetonitrile, and trifluoroacetic acid (TFA). For SUMICHIRAL OA-2500(S): 60:40:0.05 (v/v/v). For CSP 2: 58:42:0.025 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm).
-
Visualization of Key Concepts
Diagrams illustrating the workflow for chiral method development and the interaction mechanisms can aid in understanding the principles of chiral separation.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Chiral Recognition Interaction Mechanisms.
Discussion and Recommendations
The choice of a chiral stationary phase for the separation of aryl-glycine esters depends on the specific molecular structure of the analyte and the desired chromatographic performance.
-
Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H): These are often the first choice for screening due to their broad applicability.[2] As demonstrated in Table 1, Chiralpak AD-H (amylose-based) can provide excellent resolution and selectivity for NBD-derivatized phenylglycine ethyl ester.[1] The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and dipole-dipole interactions within the chiral grooves of the polysaccharide structure.
-
Macrocyclic Glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC V, T): These columns are particularly effective for separating ionizable compounds like amino acids and their derivatives. The separation of hydroxyphenylglycine on CHIROBIOTIC V showcases their utility.[2] The multiple interaction sites, including hydrophobic cavities, ionizable groups, and hydrogen bond donors/acceptors, allow for a multi-modal separation mechanism.[4]
-
Pirkle-type CSPs (e.g., Regis Whelk-O 1): These "brush-type" stationary phases are known for their robustness and high efficiency. The separation of NBD-derivatized phenylalanine methyl ester demonstrates their capability for separating N-protected amino acid esters.[3] The primary interaction mechanism is based on π-π interactions between the electron-rich aromatic ring of the analyte and the electron-deficient aromatic system of the CSP, supplemented by hydrogen bonding and dipole-dipole interactions.[5]
Recommendations for Method Development:
-
Initial Screening: Begin with a polysaccharide-based column, such as Chiralpak AD-H, due to its high success rate in resolving a wide range of racemates.
-
Alternative Selectivity: If the polysaccharide-based CSPs do not provide adequate separation, a macrocyclic glycopeptide or a Pirkle-type column should be evaluated. These often provide complementary selectivity.
-
Mobile Phase Optimization: For polysaccharide and Pirkle-type CSPs in normal phase mode, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the alkane mobile phase. Small amounts of an acidic or basic additive (e.g., TFA, diethylamine) can significantly improve peak shape and resolution. For macrocyclic glycopeptide CSPs, explore both reversed-phase and polar ionic modes, adjusting the pH and buffer concentration.
-
Derivatization: For analytes with weak chromophores or poor interaction capabilities, derivatization of the amino group (e.g., with NBD-Cl) can enhance detectability and improve chiral recognition.
By systematically evaluating these different classes of chiral stationary phases and optimizing the chromatographic conditions, researchers can develop robust and efficient methods for the enantioseparation of aryl-glycine esters, a critical step in the development of chiral pharmaceuticals and other fine chemicals.
References
A Guide to the Synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate: A Comparative Analysis of Synthetic Yields
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl 2-amino-2-(4-chlorophenyl)acetate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of potential synthetic routes to this compound, with a focus on reaction yields and detailed experimental protocols. While direct literature on the synthesis of this specific molecule is limited, this guide draws upon established methodologies for structurally similar compounds to provide a comprehensive overview.
Comparison of Synthetic Methodologies
The primary route for the synthesis of α-amino acids and their esters is the Strecker synthesis. Variations of this method, including asymmetric approaches, offer different advantages in terms of yield, scalability, and enantioselectivity. Below is a comparison of potential methods for the synthesis of this compound.
| Method | Key Reagents | Solvent | Reported Yield (for analogous compounds) | Advantages | Disadvantages |
| Classical Strecker Synthesis | 4-Chlorobenzaldehyde, Ammonium Chloride, Sodium Cyanide, Methanol, HCl | Water/Methanol | 80-90% (estimated based on similar syntheses) | High yield, readily available and inexpensive reagents, straightforward procedure. | Produces a racemic mixture, requiring subsequent resolution for enantiopure products. Use of toxic cyanide. |
| Asymmetric Strecker Synthesis | 4-Chlorobenzaldehyde, Chiral Amine/Ammonia, Cyanide Source, Methanol, HCl | Various organic solvents | 70-85% with high enantiomeric excess (reported for similar substrates) | Produces enantiomerically enriched products directly. | Requires more expensive chiral auxiliaries or catalysts, potentially lower overall yield compared to the classical method. |
| Enzymatic Synthesis | 4-Chlorobenzaldehyde, Ammonia, Cyanide (or precursor), Hydrolase/Esterase | Aqueous buffer | Variable, can be high | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be a factor, substrate scope may be limited. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the classical Strecker synthesis, based on procedures for analogous compounds.
Step 1: Synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile (Strecker Reaction)
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Aldehyde: 4-Chlorobenzaldehyde (1.0 equivalent) is added to the flask, followed by the addition of methanol to create a homogenous solution.
-
Cyanide Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the reaction mixture at room temperature. The reaction is then stirred for 12-24 hours.
-
Work-up: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-amino-2-(4-chlorophenyl)acetonitrile.
Step 2: Hydrolysis of the Aminonitrile to 2-amino-2-(4-chlorophenyl)acetic acid
-
Acid Hydrolysis: The crude aminonitrile from the previous step is dissolved in a mixture of concentrated hydrochloric acid and water.
-
Heating: The solution is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base such as ammonium hydroxide. The precipitated amino acid is collected by filtration, washed with cold water, and dried.
Step 3: Esterification to this compound
-
Fischer Esterification: The 2-amino-2-(4-chlorophenyl)acetic acid is suspended in methanol.
-
Acid Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the suspension.
-
Reflux: The reaction mixture is heated to reflux for 6-8 hours.
-
Work-up: The methanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a base like sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product, this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Strecker synthesis pathway.
Caption: Generalized workflow for the synthesis of this compound.
Assessing the Impact of Immobilization on Transaminase for Kinetic Resolution: A Comparative Guide
The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit distinct physiological effects. Transaminases (TAs) have emerged as powerful biocatalysts for producing these chiral amines with high enantioselectivity under mild reaction conditions. One of the key applications of transaminases is in the kinetic resolution of racemic amines, where one enantiomer is selectively converted, allowing for the separation of the desired enantiomer.
However, the widespread industrial application of free enzymes is often hindered by challenges such as poor operational stability, difficult recovery from the reaction mixture, and consequently, high process costs. Immobilization, the process of confining enzyme molecules to a solid support, offers a robust solution to overcome these limitations, enhancing their stability, reusability, and suitability for continuous-flow processes. This guide provides an objective comparison of various immobilization techniques for transaminases, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their applications.
The Impact of Immobilization on Transaminase Performance
Immobilization can significantly enhance the properties of transaminases, making them more attractive for industrial-scale kinetic resolutions. The primary benefits include:
-
Enhanced Stability: Immobilized enzymes often exhibit greater resistance to changes in temperature, pH, and organic solvents.[1][2] For instance, the storage stability of a transaminase from Bacillus megaterium (ATA-Bmu) was significantly increased by all four tested immobilization methods (HA-beads, EP-beads, HAGA-beads, and CLEAs).[2]
-
Reusability: A major advantage of immobilization is the ease of separation of the biocatalyst from the reaction mixture, allowing for its reuse over multiple cycles.[1][2] This dramatically reduces the overall cost of the process. Immobilized transaminases have been shown to be reusable for at least 10 cycles while maintaining high activity.[1][2]
-
Suitability for Continuous-Flow Processes: Immobilized enzymes can be packed into columns for use in continuous-flow reactors, which offers several advantages over batch processes, including better process control, higher productivity, and easier automation.[3][4]
-
Reduced Product Contamination: Since the enzyme is physically separated from the product stream, the risk of protein contamination in the final product is minimized.
The choice of immobilization technique is critical, as it can influence the enzyme's activity, stability, and selectivity. The effect of immobilization is highly dependent on the specific enzyme, the nature of the support material, and the immobilization chemistry.[1][2]
Data Presentation: Performance Comparison of Immobilized Transaminases
The following tables summarize quantitative data from various studies, comparing the performance of free and immobilized transaminases in the kinetic resolution of racemic amines.
Table 1: Comparison of Immobilization Efficiency and Activity Recovery
| Transaminase Source | Immobilization Method | Support Material | Protein Loading | Activity Yield/Recovery | Reference |
| Bacillus licheniformis | Sonochemical Synthesis | Copper Phosphate Nanoflowers | 60 ± 5% | 70 ± 5% | [5] |
| Recombinant E. coli | Sol-gel Entrapment | Hollow Silica Microspheres | ~100% cell retention | 80 - 105% | [3] |
| Vibrio fluvialis (ATA-Vfl) | Multipoint Covalent Attachment | Glutaraldehyde-functionalized Amine Beads (HAGA-beads) | - | 0.5 - 17.8% | [1] |
| Luminiphilus syltensis (ATA-Lsy) | Single-point Covalent Attachment | Amine Beads | - | High activity recovery | [1] |
| HeWT (S-selective) / TsRTA (R-selective) | Covalent Grafting | Functionalized Polypropylene (PP) Membranes | - | Retained 85% specific activity | [6] |
Table 2: Kinetic Performance and Reusability in Kinetic Resolution
| Immobilized System | Substrate | Conversion | Enantiomeric Excess (ee) | Reusability | Reference |
| TA@Cu₃(PO₄)₂NF | (RS)-α-methylbenzylamine | 49.93% | >99% | Retained 37% activity after 4 cycles | [5] |
| Sol-gel entrapped E. coli | rac-1-(3,4-dimethoxyphenyl)ethan-1-amine | ~50% | >98% | Stable in long-term continuous process | [3][4] |
| ATA-Bmu on HAGA-beads | rac-1-phenylethylamine | High | Maintained enantioselectivity | >10 cycles with full activity | [1] |
| TsRTA on PP membrane | rac-4-bromo-α-methylbenzylamine | High | Enantioselective | Recyclable through successive cycles | [6] |
Experimental Protocols
Below are detailed methodologies for a representative immobilization technique and a general kinetic resolution experiment.
Protocol 1: Immobilization of Whole-Cell Transaminase by Sol-Gel Entrapment
This protocol is adapted from a study on the immobilization of recombinant E. coli cells overexpressing transaminases.[3][4]
Materials:
-
Wet E. coli cells containing the overexpressed transaminase
-
Hollow silica microspheres (support agent)
-
Tetramethyl orthosilicate (TMOS)
-
Hydrochloric acid (HCl), 0.1 M
-
Phosphate buffer (pH 7.5)
Procedure:
-
Cell Suspension: Suspend 1 g of wet E. coli cells in 2 mL of phosphate buffer.
-
Mixing: Add 0.5 g of hollow silica microspheres to the cell suspension and mix thoroughly.
-
Sol-Gel Formation: In a separate vessel, prepare the silica precursor by mixing 2 mL of TMOS with 1 mL of 0.1 M HCl. Sonicate the mixture for 2 minutes.
-
Entrapment: Add the silica precursor to the cell/microsphere mixture and stir vigorously for 30 seconds.
-
Gelling: Pour the resulting mixture into a petri dish and allow it to solidify for 1 hour at room temperature.
-
Drying: Dry the resulting gel at room temperature for 24 hours.
-
Preparation for Use: Grind the dried biocatalyst into a powder. The immobilized enzyme is now ready for use and can be stored at 4°C.[4]
Protocol 2: Kinetic Resolution of a Racemic Amine
This is a general protocol for a batch kinetic resolution reaction using an immobilized transaminase.[1][6]
Materials:
-
Immobilized transaminase
-
Racemic amine (e.g., rac-1-phenylethylamine)
-
Amino acceptor (e.g., sodium pyruvate)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., Tris-HCl or HEPES, pH 8.0)
-
Organic co-solvent (e.g., DMSO), if required
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the buffer, racemic amine (e.g., 10 mM), sodium pyruvate (e.g., 10 mM), PLP (e.g., 1 mM), and a small percentage of DMSO (e.g., 3% v/v) if the substrate has low aqueous solubility.[6]
-
Enzyme Addition: Add a defined amount of the immobilized transaminase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with moderate stirring.[1][6]
-
Monitoring: Take samples at regular intervals to monitor the reaction progress. The conversion can be determined by measuring the concentration of the ketone product (e.g., acetophenone) using spectrophotometry or chromatography (GC/HPLC).[1]
-
Enantiomeric Excess Analysis: After a desired conversion is reached (ideally close to 50%), stop the reaction. Analyze the enantiomeric excess (ee) of the remaining amine substrate and the amine product (if applicable) using chiral HPLC.
-
Biocatalyst Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.
-
Washing and Reuse: Wash the recovered biocatalyst with buffer solution to remove any residual reactants and products before using it in a subsequent reaction cycle.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the context of transaminase immobilization.
Caption: Experimental workflow for transaminase immobilization and kinetic resolution.
Caption: Impact of immobilization on key properties of transaminases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of transaminase from Bacillus licheniformis on copper phosphate nanoflowers and its potential application in the kinetic resolution of RS-α-methyl benzyl amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00293H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 2-amino-2-(4-chlorophenyl)acetate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Methyl 2-amino-2-(4-chlorophenyl)acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Proper handling and disposal are crucial to prevent adverse health effects and environmental contamination. Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through an approved hazardous waste program.[2][3]
Hazard Identification and Classification
A summary of the hazard information for this compound is provided in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |
Data sourced from representative Safety Data Sheets.[1][4]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- Treat all unwanted this compound as hazardous waste.
- Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containment and Labeling:
- Place the waste in a chemically compatible, leak-proof container with a secure lid.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
- Affix a "Hazardous Waste" label to the container.[2]
- The label must include:
- The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
- The quantity of waste.
- The date of waste generation.
- The location of origin (e.g., laboratory, room number).
- The name and contact information of the principal investigator.[2]
- Appropriate hazard pictograms.[2]
3. On-Site Accumulation and Storage:
- Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.
- Ensure the container is kept closed except when adding waste.[5]
- Store incompatible chemicals separately to prevent dangerous reactions.
4. Disposal Request and Collection:
- Contact your institution's EHS or Hazardous Waste Program to arrange for disposal.[2]
- Complete any required waste disposal forms, providing accurate information about the waste composition and quantity.[2]
- Do not pour this compound down the drain or dispose of it in regular trash.[1][6]
5. Emergency Procedures for Spills:
- In case of a spill, evacuate the immediate area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[1]
- Collect the absorbed material and place it in a labeled hazardous waste container for disposal.
- Wash the spill area thoroughly.
- Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-amino-2-(4-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Methyl 2-amino-2-(4-chlorophenyl)acetate (CAS No: 43189-20-4). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Select gloves with a thickness of at least 5 mil for incidental contact. For extended contact, more substantial gloves are required.[1] Never reuse disposable gloves.[1] |
| Laboratory coat | To prevent skin exposure.[2] | |
| Additional protective clothing (e.g., apron) | As needed to prevent skin exposure.[2] | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when engineering controls are insufficient, or when handling the powder where dust may be generated.[2] |
Operational Plan: Step-by-Step Handling Procedure
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1] The work area should be equipped with an eyewash station and a safety shower.
Workflow for Handling Solid this compound
Caption: Workflow for safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Weighing and Transfer:
-
When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.
-
Use a spatula to transfer the solid. Avoid scooping actions that could create airborne particles.
-
Close the container tightly immediately after use.[1]
-
-
Reaction/Procedure:
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Perform all subsequent steps of the experiment within the fume hood.
-
-
Post-Procedure:
-
Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Properly dispose of all waste as outlined in the Disposal Plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Thoroughly wash hands with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste" and the chemical name. |
| Contaminated Labware (gloves, paper towels, etc.) | Place in a sealed bag and then into the solid hazardous waste container. |
| Liquid Waste (solutions containing the compound) | Collect in a designated, labeled, and sealed hazardous waste container for halogenated organic compounds. Do not mix with non-halogenated waste.[3][4] |
Emergency Procedures
Emergency Response Workflow
Caption: Emergency response workflow for spills or exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Cleanup Protocol:
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[5]
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Restrict access to the spill area.
-
Provide emergency responders with the Safety Data Sheet (SDS) for the material.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
